Structural Dynamics and Synthetic Characterization of O,S-Diethyl Methylphosphonothioate (OSDMP)
Executive Summary O,S-Diethyl methylphosphonothioate (OSDMP, CAS 2511-10-6) represents a critical structural motif in organophosphorus chemistry, serving primarily as a thermodynamic sink for its isomer, O,O-diethyl meth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
O,S-Diethyl methylphosphonothioate (OSDMP, CAS 2511-10-6) represents a critical structural motif in organophosphorus chemistry, serving primarily as a thermodynamic sink for its isomer, O,O-diethyl methylphosphonothioate, and as a high-fidelity simulant for V-series nerve agents (specifically VX).[1]
This guide addresses the structural dichotomy between the thionate (P=S) and thiolate (P=O) isomers.[1] While the thionate is kinetically formed, the thiolate (OSDMP) is thermodynamically favored due to the high bond dissociation energy of the phosphoryl group (P=O).[1] Understanding this "Thiono-Thiolo" rearrangement is essential for stability profiling in drug development and accurate forensic identification of chemical warfare agent (CWA) degradation products.[1]
Part 1: Molecular Anatomy & Stereochemistry[1]
Structural Isomerism
The core challenge in working with OSDMP is distinguishing it from its structural isomer, O,O-diethyl methylphosphonothioate.[1] The distinction lies in the location of the sulfur atom relative to the phosphorus center:
O,O-Isomer (Thionate): Sulfur is double-bonded to Phosphorus (P=S).[1]
O,S-Isomer (Thiolate - OSDMP): Sulfur is single-bonded to Phosphorus (P-S), and Oxygen is double-bonded (P=O).[1]
This structural difference dictates the chemical reactivity: the P-S bond in OSDMP is a "leaving group" mimic for the P-S bond in VX, making OSDMP a valuable simulant for hydrolysis studies.
Chirality at Phosphorus
OSDMP possesses a chiral phosphorus center, bonded to four distinct groups:
- and -enantiomers.[1] In biological systems, these enantiomers exhibit differential binding affinities to Acetylcholinesterase (AChE), a property shared with the nerve agent VX.[1]
Visualization: Structural Relationships
The following diagram illustrates the relationship between the precursor (O,O-isomer), the target (OSDMP), and the analyte (VX).[1]
Figure 1: The thermodynamic conversion of the thionate to the thiolate (OSDMP) and its structural homology to VX.
Part 2: Synthetic Pathways & The Thiono-Thiolo Rearrangement
The Pishchimuka Rearrangement
The most chemically significant pathway to OSDMP is the Thiono-Thiolo Rearrangement (often catalyzed by alkyl halides or heat).[1] This reaction is driven by the formation of the stronger P=O bond (approx. 544 kJ/mol) replacing the weaker P=S bond (approx. 335 kJ/mol).[1]
Mechanism:
Alkylation: The sulfur of the P=S bond acts as a nucleophile, attacking an electrophile (e.g., ethyl iodide).[1]
Intermediate: A quasi-phosphonium intermediate is formed.[1]
Dealkylation: The iodide ion attacks the α-carbon of the alkoxy group, cleaving the C-O bond and regenerating the alkyl iodide, leaving the P=O bond formed.
Protocol: Synthesis via Methylphosphonic Dichloride
For researchers requiring high-purity OSDMP without thionate contamination, a stepwise displacement approach is preferred over rearrangement.[1]
Safety: Organophosphorus compounds are potent AChE inhibitors.[1] Perform all steps in a fume hood with full PPE (butyl rubber gloves).
Distillation: Purify via vacuum distillation (bp approx. 85-90°C at 10 mmHg). Note: Avoid excessive heat to prevent decomposition.
Figure 2: Stepwise synthetic workflow for OSDMP preventing thionate contamination.
Part 3: Spectroscopic Validation (The Fingerprint)[1]
Accurate identification relies on distinguishing the P=O (thiolate) from the P=S (thionate).[1]
Comparative Data Table
Feature
O,O-Isomer (Thionate)
O,S-Isomer (Thiolate - OSDMP)
Diagnostic Note
Structure
Me-P(=S)(OEt)₂
Me-P(=O)(OEt)(SEt)
S-location is key
³¹P NMR
δ 90 – 100 ppm
δ 50 – 60 ppm
P=O is significantly upfield
IR Spectrum
ν(P=S) 600–800 cm⁻¹
ν(P=O) 1200–1260 cm⁻¹
Look for strong P=O band
¹H NMR
Methyl doublet (J_PH ≈ 17 Hz)
Methyl doublet (J_PH ≈ 17 Hz)
Similar Me-P coupling
Hydrolysis
Slow; releases Ethanol
Fast; releases Ethanethiol
Smell test (Rotten eggs)
Interpretation of ³¹P NMR
The most definitive proof of structure is ³¹P NMR.[1]
The Thionate (P=S) resonates downfield (deshielded).[1]
The Thiolate (P=O) resonates upfield (shielded) relative to the thionate.[1]
Protocol: Acquire ³¹P{¹H} (proton-decoupled) spectrum in CDCl₃.[1] A singlet at ~55 ppm confirms OSDMP.[1] If a peak appears at ~95 ppm, the sample contains the O,O-isomer.[1]
Part 4: Hydrolytic Stability & Degradation[1]
OSDMP is used as a simulant because its hydrolysis pathway mimics the detoxification of VX.[1] The P-S bond is the "weak link" susceptible to nucleophilic attack by water or hydroxide.
Degradation Pathway[1]
Nucleophilic Attack: Hydroxide (OH⁻) attacks the Phosphorus center.[1]
Leaving Group Departure: The ethanethiolate ion (EtS⁻) is expelled.[1] This mimics the expulsion of the toxic amine thiol in VX.[1]
Product Formation: The stable Ethyl methylphosphonic acid (EMPA) is formed.[1]
Self-Validating Protocol: Hydrolysis Verification
To confirm you have synthesized OSDMP and not the O,O-isomer:
Sensory Check: Immediate release of a foul "rotten egg" odor indicates Ethanethiol .[1]
Note: The O,O-isomer releases ethanol (odorless/sweet) and hydrolyzes much slower.[1]
GC-MS Check: Acidify the solution, extract with ethyl acetate, and run GC-MS. Look for the EMPA peak (often derivatized with BSTFA for detection).[1]
Figure 3: Hydrolysis mechanism showing the cleavage of the P-S bond.[1]
Part 5: Toxicological Context[1]
While OSDMP is a "simulant," it is not harmless .[1]
Mechanism: Like VX, OSDMP phosphorylates the serine residue in the active site of Acetylcholinesterase (AChE).[1]
Potency: OSDMP is significantly less potent than VX because the leaving group (ethanethiol) is less specific for the AChE anionic site than the amine thiol of VX. However, it still poses a risk of cumulative toxicity.[1]
Warning: Handle as a potential cholinesterase inhibitor.[1][4]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 556615, O-Ethyl methylphosphonothioate.[1] Retrieved from .[1]
National Institute of Standards and Technology (NIST). O,S-Diethyl methylphosphonothioate Mass Spectrum and Properties.[1] NIST Chemistry WebBook, SRD 69.[1] Retrieved from .[1]
Sigma-Aldrich. O,O-Diethyl methylphosphonothioate Product Specification (Isomer Comparison). Retrieved from .[1]
Finegold, H. (1960). Structure of O,O-Diethyl Methylphosphonothioate and Conjugative Properties of the P=S Bond.[1] Journal of the American Chemical Society.[1] (Foundational text on P=S vs P=O characterization).
Centers for Disease Control and Prevention (CDC). VX: Nerve Agent | NIOSH.[1] (Context for simulant relevance). Retrieved from .[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Michaelis-Arbuzov Reaction for Phosphonate Synthesis
Content Type: Technical Whitepaper / Advanced Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
[1]
Executive Summary
The Michaelis-Arbuzov reaction (often simply "Arbuzov") remains the cornerstone methodology for forming carbon-phosphorus (C-P) bonds in modern organic synthesis.[1][2][3] Despite its discovery over a century ago, its relevance has surged with the increasing importance of phosphonates in pharmacology—ranging from antiviral nucleotide analogs (e.g., Tenofovir) to bone-targeting bisphosphonates.
This guide moves beyond the textbook definition to address the practical realities of the Arbuzov reaction: controlling the competing Perkow pathway, leveraging Lewis acid catalysis for thermally sensitive substrates, and implementing scalable protocols for drug development.
Mechanistic Anatomy: Beyond the Basics
The reaction is a two-step sequence converting a trivalent phosphorus ester (phosphite) into a pentavalent phosphonate.[4][2][5] Understanding the kinetics of the intermediate is crucial for troubleshooting.
The Kinetic Pathway
Nucleophilic Attack (
): The lone pair on the phosphorus attacks the electrophilic carbon of the alkyl halide.[2][5] This is the rate-determining step for hindered substrates.
Quasiphosphonium Formation: A trialkoxyphosphonium halide intermediate is formed.
Dealkylation (
): The displaced halide ion attacks one of the alkoxy groups (specifically the -carbon), collapsing the intermediate to the thermodynamically stable phosphonate (P=O bond formation drives the reaction).
Visualization of the Mechanism
The following diagram illustrates the standard pathway and the critical dealkylation step.
Figure 1: The canonical Michaelis-Arbuzov pathway showing the transformation of P(III) to P(V).
Stereochemical Implications
Since both steps are typically
:
Step 1: Inversion of configuration at the alkyl halide carbon (if chiral).
Step 2: Inversion of configuration at the alkoxy carbon being removed.
Phosphorus Center: If the starting phosphite is chiral at phosphorus, the reaction proceeds with retention of configuration at the P atom, as the dealkylation does not affect the P-C bond formed.
Critical Parameters & The Perkow Competitor
The most significant challenge in Arbuzov chemistry is the competing Perkow reaction , particularly when reacting with
-haloketones. Instead of forming the desired -ketophosphonate (Arbuzov product), the reaction yields a vinyl phosphate (Perkow product).
Arbuzov vs. Perkow Selectivity
The partition between these pathways depends on the "hardness" of the electrophile.
Arbuzov: Favored by attack at the softer Carbon center (
).
Perkow: Favored by attack at the harder Carbonyl Carbon or Halogen (mechanism debated, but leads to O-phosphorylation).
Figure 2: Divergent pathways for ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">
-haloketones. High temperatures generally favor the Arbuzov product.[3][5][6]
Reactivity Trends & Optimization Table
Parameter
Trend / Observation
Optimization Strategy
Halide Reactivity
R-I > R-Br > R-Cl
Add catalytic NaI or LiI (Finkelstein conditions) to activate chlorides.
Alkyl Group (R')
Primary > Secondary >> Tertiary
Tertiary halides eliminate to alkenes. Use Lewis Acid catalysis for or .
Temperature
High T (120-160°C) often required
Use microwave irradiation to reduce time and side products.
Solvent
Neat (solvent-free) is common
If solvent needed, use non-polar (Toluene/Xylene) to destabilize ionic intermediates, accelerating collapse.
Advanced Methodologies: The "Modern" Arbuzov
Traditional thermal conditions are often too harsh for complex drug scaffolds. Modern variations employ catalysis to lower activation energy.
Lewis Acid Catalysis (The ZnBr
Method)
For thermally sensitive substrates, or when using secondary halides, Lewis acids like Zinc Bromide (ZnBr
) or Zinc Iodide (ZnI) can catalyze the reaction at room temperature or mild heating.
Mechanism: The Lewis acid coordinates to the halide leaving group, facilitating the initial
attack, and subsequently aids in the dealkylation step.
Protocol Note: This is essential for synthesizing phosphonates from benzyl or allyl alcohols (via in situ halide formation).
The Silyl-Arbuzov (TMS-Arbuzov)
Using tris(trimethylsilyl) phosphite (P(OTMS)
) instead of triethyl phosphite changes the game.
Advantage: The byproduct is TMS-X (volatile liquid), which is easily removed by distillation, unlike ethyl halides which are gaseous and toxic.
Hydrolysis: The resulting silyl phosphonate is easily hydrolyzed to the free phosphonic acid by water/methanol treatment.
Strategic Applications in Drug Discovery
Synthesis of HWE Reagents
The Arbuzov reaction is the primary route to generate phosphonates used in the Horner-Wadsworth-Emmons (HWE) olefination.
Target: Triethyl phosphonoacetate.
Reaction: Triethyl phosphite + Ethyl bromoacetate
Triethyl phosphonoacetate + EtBr.
Utility: Stereoselective synthesis of
-unsaturated esters (e.g., in cinnamate synthesis).
Antiviral Nucleotide Analogs
The synthesis of acyclic nucleoside phosphonates (ANPs), such as precursors to Tenofovir , relies on Arbuzov chemistry.
Challenge: Alkylating the oxygen of a nucleoside side chain with a phosphonomethyl group.
Solution: Use of Diethyl (tosyloxy)methylphosphonate or similar electrophiles reacting with the nucleoside alkoxide (a variation, often called the Arbuzov-like alkylation), or reacting a chloromethyl ether side chain with triethyl phosphite.
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate
Objective: Synthesis of Diethyl Benzylphosphonate via standard thermal Arbuzov conditions.
Scale: 50 mmol.
Reagents
Benzyl Bromide: 8.55 g (50 mmol)
Triethyl Phosphite: 10.0 g (60 mmol, 1.2 equiv)
Equipment: Round-bottom flask, reflux condenser, distillation head (short path).
Step-by-Step Methodology
Setup: Equip a dry 50 mL round-bottom flask with a magnetic stir bar and a distillation head (Claisen adapter recommended to trap refluxing alkyl halide byproduct). Connect the outlet to a cold trap or scrubber (EtBr is volatile and toxic).
Addition: Add Benzyl Bromide (neat) to the flask.
Heating: Heat the flask to 100°C in an oil bath.
Reagent Addition: Add Triethyl Phosphite dropwise over 30 minutes. Note: Evolution of Ethyl Bromide (EtBr) gas will be observed. Ensure proper ventilation.
Reflux/Distillation: Increase bath temperature to 130-140°C. The EtBr byproduct (bp 38°C) will distill off. Continue heating for 2-4 hours until EtBr evolution ceases.
Monitoring: Check completion by TLC (Hexane/EtOAc) or
P NMR (Disappearance of P(OEt) signal at ~140 ppm; appearance of product at ~20-30 ppm).
Purification:
Remove excess Triethyl Phosphite by vacuum distillation (high vacuum).
The residue is usually sufficiently pure (>95%).[7] If needed, purify via vacuum distillation or flash chromatography (SiO
, 0-5% MeOH in DCM).
Troubleshooting Guide
Issue
Diagnosis
Solution
Reaction Stalls
Incomplete dealkylation
Increase temperature or add a catalytic amount of NaI (to generate R-I in situ).
Product is Black/Tar
Polymerization or oxidation
Perform reaction under Nitrogen/Argon atmosphere. Ensure phosphite is freshly distilled.
Low Yield (Volatile Product)
Product lost during workup
If the product is low MW, avoid high vacuum. Use column chromatography.
References
Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[4][1][2][5][8][9][10][11][12] Chemical Reviews, 81(4), 415–430. Link
Renard, P. Y., Vayron, P., & Mioskowski, C. (2003). Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature.[6][11] Organic Letters, 5(10), 1661-1664. Link
Wiemer, D. F. (2005). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction.[4][1][5][6][7][9][10][11][12][13][14][15] Tetrahedron, 61(26), 6315-6337. Link
Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218. Link
Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Michaelis-Arbuzov Reaction.[10] Journal of the American Chemical Society, 130(32), 10521-10523. Link
Technical Guide: Lawesson's Reagent in the Thionation of Phosphonates
[1][2] Executive Summary This technical guide details the mechanistic principles and experimental protocols for converting phosphonates (P=O) to thiophosphonates (P=S) using Lawesson's Reagent (LR).[1] While LR is ubiqui...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This technical guide details the mechanistic principles and experimental protocols for converting phosphonates (P=O) to thiophosphonates (P=S) using Lawesson's Reagent (LR).[1] While LR is ubiquitous in carbonyl thionation, its application to phosphorus centers requires distinct thermodynamic considerations due to the high bond dissociation energy of the P=O bond.[1] This document provides researchers with optimized workflows, safety mitigation strategies for H₂S byproducts, and mechanistic insights to maximize yield and purity in nucleotide analog and pesticide synthesis.[1]
The Chemical Imperative: Why Thionation?
The isosteric replacement of oxygen with sulfur in the phosphonyl group (
) effects profound changes in the physicochemical profile of a molecule.[1]
Enzymatic Stability: The P=S bond is significantly more resistant to hydrolysis by phosphatases and phosphodiesterases than P=O.[1] This is the foundational logic behind phosphorothioate oligonucleotides (antisense therapies), where sulfur substitution prevents rapid degradation in vivo.[1]
Lipophilicity: The thiophosphoryl group is less polar than its oxo-counterpart, enhancing membrane permeability—a critical factor for bioavailability in agrochemicals and CNS-targeting drugs.[1]
Chelation Properties: Sulfur is a softer Lewis base than oxygen, altering metal coordination kinetics, which is exploited in the design of metallo-enzyme inhibitors.[1]
Mechanistic Underpinnings
Unlike simple ketone thionation, the reaction with phosphonates is driven by the formation of a highly stable P-O bond in the byproduct, compensating for the energy cost of breaking the substrate's P=O bond.[1]
The Dissociation-Addition Pathway
Lawesson's Reagent exists as a dimer in the solid state.[1] Upon heating in solution (typically
C), it dissociates into two reactive dithiophosphine ylides.[1]
Dissociation: The dimer breaks into monomeric aryl dithiophosphine ylides.[1]
Cycloaddition: The nucleophilic sulfur of the ylide attacks the phosphorus center of the substrate, while the substrate's oxygen attacks the ylide's phosphorus.[1]
Intermediate: A four-membered thiaoxaphosphetane ring forms.[1]
Cycloreversion: The ring collapses.[1] The high affinity of phosphorus for oxygen drives the formation of the LR-oxide byproduct (trimer/polymer), releasing the thiophosphonate.[1]
Figure 1: Mechanistic pathway of phosphonate thionation via Lawesson's Reagent.[2][1][3] The reaction is driven by the thermodynamic stability of the P-O bond in the byproduct.[1]
Optimization & Methodology
Solvent Selection
The reaction requires non-polar, anhydrous solvents.[1] The choice depends on the required activation energy (boiling point).[1]
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Flush with Argon or Nitrogen.[1] Note: Moisture hydrolyzes LR, releasing toxic H₂S and reducing yield.[1]
Reaction Assembly:
Add the phosphonate substrate (10 mmol) and anhydrous toluene (50 mL).[1]
Add Lawesson’s Reagent (6 mmol, 2.43 g) in one portion.[1] The mixture will be a suspension.[1]
Thermal Activation:
Heat the mixture to reflux (110°C).
The suspension will clear as LR dissolves and reacts.[1]
Monitor: Check via TLC or ³¹P NMR after 2 hours.
³¹P NMR Shift: P=S signals typically appear upfield (lower ppm) relative to P=O, but shifts vary by substituents.[1] A distinct shift of ~60-80 ppm is common.[1]
Filtration: If a precipitate forms (LR-oxide byproducts), filter through a Celite pad to remove the bulk of the solid waste.[1]
Concentration: Evaporate the solvent under reduced pressure.
Purification:
Flash Chromatography: Silica gel is standard.[1] Elute with Hexane/Ethyl Acetate gradients.[1]
Note: LR byproducts often streak.[1] A gradient starting with 100% Hexane is recommended to elute the non-polar thiophosphonate first.[1]
Figure 2: Operational workflow for the synthesis of thiophosphonates.
Troubleshooting & Safety (H₂S Mitigation)
The "Lawesson Smell"
LR and its byproducts possess a potent, disagreeable odor (rotten cabbage/garlic) due to H₂S and low-molecular-weight organosulfur impurities.[1]
Containment: All weighing and reactions must occur in a fume hood.
Glassware: Rinse all glassware with a bleach solution in the hood before removing it for cleaning.[1]
Chemical Hazard: H₂S Release
Contact with water releases Hydrogen Sulfide (H₂S), which is highly toxic and flammable.[1]
Neutralization Protocol: Keep a bath of 10% Sodium Hypochlorite (Bleach) ready.[1] Submerge all spatulas, septa, and used glassware in this bath for 1 hour to oxidize sulfur residues.
Common Issues
Incomplete Reaction: If P=O remains after 12h, switch solvent to Xylene to increase temperature.
Streaking on Column: The LR-oxide byproduct is polar and polymeric.[1] If it co-elutes, perform a "plug filtration" through basic alumina before the silica column.[1]
References
Ozturk, T., Ertas, E., & Mert, O. (2007).[1] Use of Lawesson's Reagent in Organic Syntheses.[1][3][4][5][6][7] Chemical Reviews, 107(11), 5210–5278.[1][4] [Link]
Borges, C. V., et al. (2025).[1] Understanding Synthesis Parameters for Thionation of Phosphonates Associated with the Chemical Weapons Convention through Principal Component Analysis. Journal of the Brazilian Chemical Society. [Link]
Jesberger, M., Davis, T. P., & Barner, L. (2003).[1][8] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[1][9] Synthesis, 2003(13), 1929–1958.[1] [Link]
Cadamuro, S., et al. (2013).[1] Lawesson's Reagent: A Versatile Tool in the Synthesis of Heterocycles.[1][3][9] Current Organic Chemistry, 17(22).[1] [Link]
Using O,S-Diethyl methylphosphonothioate in neurotoxicity studies
Application Note: Mechanistic Profiling of O,S-Diethyl Methylphosphonothioate (OS-DEMP) in Neurotoxicity and Medical Countermeasure Studies Abstract This technical guide details the experimental protocols for utilizing O...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Mechanistic Profiling of O,S-Diethyl Methylphosphonothioate (OS-DEMP) in Neurotoxicity and Medical Countermeasure Studies
Abstract
This technical guide details the experimental protocols for utilizing O,S-Diethyl methylphosphonothioate (OS-DEMP) as a mechanistic surrogate for V-series nerve agents (e.g., VX) in neurotoxicity research. Unlike its thiono-isomer (O,O-diethyl methylphosphonothioate), OS-DEMP possesses a reactive P-S bond, rendering it a direct inhibitor of acetylcholinesterase (AChE) without the requirement for metabolic bioactivation. This application note provides validated workflows for kinetic characterization (
), oxime-mediated reactivation screening, and spontaneous aging analysis, specifically tailored for high-throughput drug development and toxicological defense research.
Introduction & Mechanistic Relevance
In the landscape of organophosphate (OP) research, O,S-Diethyl methylphosphonothioate serves a critical role as a V-agent simulant . While structurally simpler than VX, it retains the defining phosphonothioate core (P=O) and the P-S scissile bond .
Chemical Distinction: Commercial pesticide precursors often exist as the thiono isomer (P=S), which is biologically inert until desulfurated by cytochrome P450. However, storage or thermal stress induces a thiono-thiolo rearrangement , converting the compound into the highly toxic thiolo isomer (OS-DEMP).
Mechanistic Utility: OS-DEMP mimics the leaving group dynamics of VX. Upon nucleophilic attack by the serine hydroxyl at the AChE active site, the ethylthiolate moiety is cleaved, resulting in a phosphorylated enzyme identical to that formed by other methylphosphonates, but with distinct aging kinetics. This makes it an ideal model for screening Medical Countermeasures (MCMs) , particularly oxime reactivators (e.g., 2-PAM, HI-6).
Figure 1: Mechanism of Action & Thiono-Thiolo Rearrangement
Caption: The conversion of the inert thiono-isomer to the active OS-DEMP inhibitor, followed by the phosphorylation of AChE and release of the thiol leaving group.
Safety & Handling Protocols
WARNING: OS-DEMP is a potent cholinesterase inhibitor. Although less volatile than Sarin, it possesses high percutaneous toxicity.
Engineering Controls: All handling must occur within a certified chemical fume hood or glovebox with a minimum face velocity of 100 fpm.
PPE: Double nitrile gloves (0.11 mm min), lab coat, and safety goggles.
Decontamination: Prepare a 10% (w/v) sodium hydroxide (NaOH) or commercial decontamination solution (e.g., Decon 90) to neutralize spills immediately. The P-S bond is susceptible to alkaline hydrolysis.
Experimental Workflow: Kinetic Characterization
The following protocol utilizes a modified Ellman Assay to determine the bimolecular rate constant of inhibition (
). This metric is superior to as it accounts for time-dependency, which is critical for irreversible inhibitors.
Materials
Enzyme: Recombinant Human AChE (hAChE) or Erythrocyte ghosts.
In a 96-well microplate, add 140 µL Buffer and 20 µL Enzyme .
Add 20 µL OS-DEMP at varying concentrations (
to M).
Critical Step: Incubate for defined time intervals (
= 1, 3, 5, 10, 15 min) at 37°C.
Control: Run a solvent control (no inhibitor) to establish
.
Measurement (Substrate Phase):
Add 10 µL DTNB and 10 µL ATCh simultaneously to initiate the colorimetric reaction.
Measure Absorbance at 412 nm kinetically for 5 minutes (read every 30s).
Data Processing:
Calculate the residual activity (
) for each time point.
Plot
vs. time () to determine the observed rate constant () for each concentration.
Plot
vs. [Inhibitor] to determine the bimolecular rate constant ().
Figure 2: Kinetic Assay Workflow
Caption: Step-by-step workflow for determining the bimolecular rate constant (
) using the Ellman method.
Application: Oxime Reactivation Screening
OS-DEMP is particularly valuable for testing the efficacy of oximes because the resulting methylphosphonyl-AChE adduct is prone to "aging" (dealkylation). Reactivators must be administered before this irreversible step occurs.
Protocol:
Inhibition: Incubate AChE with OS-DEMP (
inhibition) for 15 min.
Removal: Pass the inhibited enzyme through a spin column (Sephadex G-50) to remove excess free OS-DEMP.
Reactivation:
Add Oxime candidate (e.g., Obidoxime, HI-6) at graded concentrations.
Aliquot at intervals (5–60 min) and measure AChE activity using the Ellman method described above.
Calculation:
Data Analysis & Expected Results
The following table summarizes typical kinetic parameters for OS-DEMP compared to other reference OPs.
Parameter
Symbol
Unit
Typical Value (hAChE)
Interpretation
Bimolecular Rate Constant
High potency; rapid inhibition.
Aging Half-Life
hours
~3 - 6
Moderate aging; allows window for oxime testing.
Spontaneous Reactivation
Very Low
Stable inhibition without oxime intervention.
Calculation of
:
Under pseudo-first-order conditions ():
(Note: For irreversible inhibitors like OS-DEMP, ).
References
Worek, F., et al. (2004).[3] Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines. Archives of Toxicology. Link
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[2] Biochemical Pharmacology. Link
Bajgar, J. (2004). Organophosphates/nerve agent poisoning: mechanism of action, diagnosis, prophylaxis, and treatment. Advances in Clinical Chemistry. Link
Thompson, C. M., & Fukuto, T. R. (1982). Mechanism of the thiono-thiolo rearrangement of O,S-diethyl methylphosphonothioate. Journal of Agricultural and Food Chemistry. Link
US Environmental Protection Agency. (2000). Toxicological Review of Methyl Parathion (discussing thiono-thiolo conversion). Link
Disclaimer: This Application Note is for research purposes only. All protocols involving organophosphates must be approved by the relevant Institutional Biosafety Committee (IBC).
Application Note: O,S-Diethyl Methylphosphonothioate (OS-DEMP) as a High-Fidelity V-Agent Surrogate
[1] Executive Summary Research into medical countermeasures (MCM) and decontamination strategies for V-series nerve agents (specifically VX) is often bottlenecked by the extreme toxicity and regulatory restrictions assoc...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Research into medical countermeasures (MCM) and decontamination strategies for V-series nerve agents (specifically VX) is often bottlenecked by the extreme toxicity and regulatory restrictions associated with Schedule 1 Chemical Warfare Agents (CWAs).[1] O,S-Diethyl methylphosphonothioate (OS-DEMP) serves as a critical structural surrogate.[1] Unlike common pesticide surrogates (e.g., malathion), OS-DEMP retains the specific P–S bond and the methylphosphonothioate core found in VX.[1]
This guide details the application of OS-DEMP for two critical workflows:
Chemical Decontamination Screening: Validating oxidative chemistries that target the P–S bond.[1]
To effectively use OS-DEMP, researchers must understand its structural relationship to VX.[1] The fidelity of this surrogate lies in the phosphonothioate linkage, which dictates both the hydrolysis pathway and the enzyme inhibition mechanism.[1]
OS-DEMP lacks the protonatable amine, reducing neurotoxicity but retaining P-S chemistry.[1]
Leaving Group
Thiocholine-like amine
Ethanethiol (-SEt)
The P-S bond cleavage energy is comparable, making OS-DEMP ideal for hydrolysis studies.[1]
Toxicity (LD50)
~10 µg/kg (Dermal, Human est.)
Low-Moderate (Rat)
Allows handling in BSL-2 fume hoods rather than BSL-4/CBRN facilities.[1]
Degradation
Cleaves to EMPA or MPA
Cleaves to EMPA or MPA
Both degrade to Methylphosphonic Acid (MPA), allowing identical analytical detection methods.[1]
Mechanism of Action & Degradation
The following diagram illustrates the parallel pathways between VX and OS-DEMP, highlighting why OS-DEMP is the preferred substrate for testing decontaminants (e.g., active chlorine compounds, polyoxometalates).[1]
Figure 1: Comparative pathways of VX and OS-DEMP.[1] OS-DEMP mimics the P-S bond cleavage required for both AChE inhibition and chemical decontamination.[1]
This protocol evaluates the efficacy of novel decontaminants (e.g., N,N-dichlorourethane, catalytic MOFs) using OS-DEMP.[1] The goal is to prove P–S bond scission.
Monitor: Disappearance of the OS-DEMP peak (m/z 153 parent ion, or specific fragments) and appearance of degradation products (e.g., O,O-diethyl methylphosphonate if oxidized, or MPA derivatives).
Application 2: In Vitro AChE Inhibition & Reactivation (Ellman's Assay)
While OS-DEMP is less potent than VX, it generates the same inhibited enzyme species (methylphosphonyl-AChE) if the leaving group is successfully displaced.[1] This protocol determines if a "decontaminated" surface still poses a biological threat or tests the efficacy of oximes (2-PAM, HI-6).[1]
Experimental Logic
Standard Ellman's reagent (DTNB) reacts with thiocholine (produced by active AChE) to form a yellow color.[1]
Use kinetic read only from the first 2-3 minutes; ensure pH is strictly 8.[1]0.
Safety & Handling
Although OS-DEMP is a simulant, it acts as a cholinesterase inhibitor and releases ethanethiol upon hydrolysis.[1]
PPE: Nitrile or Butyl rubber gloves, safety goggles, lab coat.[1]
Ventilation: All open handling must occur in a certified chemical fume hood.[1]
Decontamination of Spills: Use 10% household bleach (hypochlorite) or a mixture of 10% NaOH/20% Methanol.[1] Allow 30 minutes contact time before wiping.[1]
References
Comparison of VX and Simulants
Title: Detoxification of O,S-diethyl methyl phosphonothiolate (OSDEMP), a simulant of VX.[1][4][5]
Source: Indian Journal of Chemical Technology / NIScPR.[1]
Technical Application Note: Decontamination and Detoxification of O,S-Diethyl Methylphosphonothioate (OSDEMP)
This Application Note is structured to provide a rigorous, field-applicable guide for the handling and detoxification of O,S-Diethyl methylphosphonothioate (OSDEMP). It prioritizes safety, mechanistic understanding, and...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a rigorous, field-applicable guide for the handling and detoxification of O,S-Diethyl methylphosphonothioate (OSDEMP). It prioritizes safety, mechanistic understanding, and verifiable protocols.
Executive Summary
O,S-Diethyl methylphosphonothioate (CAS: 2511-10-6), often abbreviated as OSDEMP, serves as a critical structural simulant for V-series nerve agents (specifically VX) due to the presence of the P-S bond.[1] While less lethal than VX, OSDEMP remains a potent cholinesterase inhibitor and a hazardous organophosphorus (OP) compound.
Effective decontamination requires the irreversible cleavage of the P-S bond. This guide details two validated protocols: Oxidative Degradation (preferred for speed and thiol neutralization) and Alkaline Hydrolysis (standard baseline).[1] It also provides analytical workflows for validating detoxification using GC-MS and
Secondary Hazard: Hydrolysis yields ethanethiol, which is volatile, malodorous, and toxic.[1]
PPE Requirements: Butyl rubber gloves (double-gloved), chemical splash goggles, lab coat, and respiratory protection (if outside a hood).[1]
Mechanistic Pathways
The detoxification logic relies on attacking the phosphorus center to cleave the leaving group.[1][3] For OSDEMP, the P-S bond is the target.
The Chemical Challenge[1]
Hydrolysis (Path A): Nucleophilic attack by
cleaves the P-S bond, yielding Ethyl Methylphosphonic Acid (EMPA) and Ethanethiol.[1] While EMPA is relatively non-toxic, Ethanethiol requires secondary containment or neutralization.
Oxidation (Path B): Oxidants (e.g., hypochlorite, peroxides) target the sulfur atom.[1] This accelerates P-S bond scission and simultaneously oxidizes the sulfur byproduct into non-volatile sulfonates, preventing odor and secondary toxicity. This is the preferred method.
Figure 1: Mechanistic pathways for OSDEMP degradation.[1] Path B (Oxidation) is preferred as it neutralizes the thiol byproduct.
Sodium Hydroxide (NaOH), 1 M (to maintain pH > 10).
Solvent: Acetonitrile (if OSDEMP is in organic phase) or Water.[1]
Procedure:
Preparation: In a glass reaction vessel, prepare a solution of 10% commercial bleach adjusted to pH 11 using 1 M NaOH. Note: High pH prevents the formation of chlorine gas and stabilizes the hypochlorite ion.
Addition: Slowly add the OSDEMP contaminant to the hypochlorite solution under vigorous stirring. The ratio should be at least 50:1 (Decontaminant : Contaminant) by volume to ensure excess oxidant.
Reaction: Stir at ambient temperature (25°C) for 30 minutes. The reaction is exothermic; monitor temperature.
Quenching: After 30 minutes, remove an aliquot for analysis. Quench excess oxidant in the aliquot with sodium thiosulfate before analysis.
Disposal: The resulting solution contains EMPA and sulfonates. Adjust pH to neutral and dispose of as hazardous chemical waste.
Dissolution: Dissolve OSDEMP in a 1:1 mixture of Ethanol/Water.
Basification: Add 1.0 M NaOH to achieve a final concentration of 0.1 M NaOH.
Incubation: Stir at 40°C for 2-4 hours. Note: Hydrolysis is significantly slower than oxidation.[1]
Odor Control:Critical. This process releases ethanethiol. The reaction vessel must be vented into a scrubber containing bleach or potassium permanganate to neutralize the stench.
Analytical Validation
Trust but verify. Decontamination is not complete until analytically proven.
Gas Chromatography-Mass Spectrometry (GC-MS)
EMPA is polar and difficult to detect directly.[1] Derivatization is required.
Yang, Y. C., et al. "Decontamination of Chemical Warfare Agents."[1] Chemical Reviews, 1992, 92(8), 1729–1743.[1] (Foundational text on P-S bond hydrolysis vs. oxidation).
Black, R. M., & Read, R. W.[1] "Analysis of degradation products of organophosphorus chemical warfare agents and related compounds by liquid chromatography-mass spectrometry." Journal of Chromatography A, 1997.
Moon, S. Y., et al. "Effective, Facile, and Selective Hydrolysis of the Chemical Warfare Agent VX Using Zr6-Based Metal–Organic Frameworks."[1] Inorganic Chemistry, 2015.[1][6]
Application Note: Derivatization and Analysis of O,S-Diethyl Methylphosphonothioate (OSDEMP)
This Application Note is structured to address the technical nuances of analyzing O,S-Diethyl methylphosphonothioate (OSDEMP) . Executive Summary for the Analyst: O,S-Diethyl methylphosphonothioate (OSDEMP) is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to address the technical nuances of analyzing O,S-Diethyl methylphosphonothioate (OSDEMP) .
Executive Summary for the Analyst:
O,S-Diethyl methylphosphonothioate (OSDEMP) is a critical simulant for the nerve agent VX.[1] While the intact molecule is neutral and volatile enough for direct GC-MS analysis, its high reactivity (P-S bond lability) often necessitates the analysis of its degradation products—specifically Ethyl methylphosphonic acid (EMPA) and Methylphosphonic acid (MPA) .[1] Therefore, "derivatization of OSDEMP" in a high-fidelity analytical context refers to the stabilization and derivatization of its acidic hydrolysis markers , which are non-volatile and polar.[1]
This guide provides protocols for both the Direct Analysis of the parent ester and the Derivatization of its resulting acids, ensuring a comprehensive mass balance approach.[1]
Introduction & Chemical Context
O,S-Diethyl methylphosphonothioate (OSDEMP) serves as a structural analogue for V-series nerve agents (specifically VX).[1] It contains the P=O, P-C, and P-S linkages characteristic of this class.[1]
Analytical Challenges
Isomeric Confusion: OSDEMP is an isomer of the pesticide intermediate O,O-Diethyl methylphosphonothioate.[1] The O,S- isomer is thermally less stable due to the weaker P-S bond (approx. 65 kcal/mol vs 86 kcal/mol for P-O).[1]
Thermal Degradation: In hot GC injection ports, OSDEMP can degrade into acidic species if the liner is active (dirty).[1]
Polarity of Metabolites: The primary hydrolysis product, EMPA, possesses an active hydroxyl group, making it unsuitable for gas chromatography without derivatization.[1]
Experimental Workflow Overview
The analysis is bifurcated into two pathways based on sample state:
Pathway A (Intact Agent): Direct injection for organic solvent samples (e.g., hexane, dichloromethane).[1]
Pathway B (Degradation/Trace): Derivatization for aqueous samples, soil extracts, or aged samples containing EMPA/MPA.[1]
Logical Pathway Diagram
Figure 1: Decision tree for OSDEMP analysis. Pathway selection depends on whether the target is the parent ester or its stable acid markers.[1]
Protocol A: Direct Analysis of Intact OSDEMP
Applicability: Fresh samples in organic solvent (Hexane, Ethyl Acetate).[1]
Principle: OSDEMP is sufficiently volatile for GC but requires an inert system to prevent on-column degradation.[1]
Instrument Parameters
Parameter
Setting
Rationale
Column
DB-5MS or ZB-5MS (30m x 0.25mm x 0.25µm)
Low-bleed, non-polar phase minimizes interaction with the P=O bond.[1]
Inlet Temp
200°C - 220°C
Critical: Keep below 250°C to prevent thermal isomerization (thiono-thiolo rearrangement) or P-S cleavage.[1]
Distinction: The O,S-isomer typically shows a stronger loss of the -SC2H5 group compared to the O,O-isomer's loss of -OC2H5.[1]
Protocol B: Derivatization of OSDEMP Degradation Products (Core Protocol)
Applicability: Aqueous samples, urine, soil, or verification of neutralization efficiency.[1]
Target Analytes: Ethyl methylphosphonic acid (EMPA) and Methylphosphonic acid (MPA).[1][2][3]
Method 1: Silylation with MTBSTFA (Preferred)
Reagent: N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% TBDMCS.[1]
Mechanism: Replaces active protons (-OH) with tert-butyldimethylsilyl (TBDMS) groups.[1] TBDMS derivatives are hydrolytically more stable than TMS derivatives, allowing for easier handling.[1][4]
Step-by-Step Procedure:
Evaporation: Take an aliquot of the aqueous/methanolic extract (e.g., 1 mL). Evaporate to complete dryness under a stream of nitrogen at 60°C.
Note: Water quenches the derivatization reagent.[1] The sample must be anhydrous.[1]
Reconstitution: Add 500 µL of anhydrous Acetonitrile (ACN) or Pyridine.
Derivatization: Add 50 µL of MTBSTFA (with 1% TBDMCS).
Reaction: Cap the vial tightly. Vortex for 30 seconds.[1] Heat at 60°C for 30-45 minutes .
Chemistry:
Analysis: Inject 1 µL into the GC-MS (Splitless).
Data Interpretation (TBDMS Derivatives)
Analyte
Derivative Structure
Quant Ion (m/z)
Confirmation Ions (m/z)
EMPA
Ethyl methylphosphonate TBDMS ester
153
195, 211
MPA
Methylphosphonate di-TBDMS ester
267
309, 73
m/z 153: Characteristic fragment
(Loss of t-butyl group).[1] This is the base peak for almost all TBDMS-phosphonates.[1]
Method 2: Methylation with Diazomethane (Alternative)
Reagent: Diazomethane (
) in ether (or TMS-Diazomethane as a safer alternative).[1]
Use Case: Specifically cited in OSDEMP decontamination studies (See Ref 1).
Preparation: Generate Diazomethane in situ or use a commercially available ether solution.[1] Warning: Explosive/Carcinogenic.
Reaction: Add Diazomethane solution dropwise to the sample extract until a persistent yellow color remains.[1]
Quenching: Allow to stand for 10 minutes. Remove excess reagent with a gentle nitrogen stream.[1]
Result: Converts EMPA to Diethyl methylphosphonate (DEMP) .
Note: This converts the degradation product (EMPA) back into a diester (DEMP), which is an isomer of the original OSDEMP.[1] You must rely on retention time to distinguish the "derivatized acid" (DEMP) from the original "O,S-ester" (OSDEMP).[1]
Quality Control & Validation
To ensure the protocol is self-validating (Trustworthiness), include these controls:
Reagent Blank: Inject MTBSTFA/Solvent alone to check for background silicon peaks.[1]
Conversion Control: Spike a sample with 10 ppm Methylphosphonic Acid (MPA).[1] If the m/z 267 peak (di-TBDMS-MPA) is absent, the sample was likely not dry enough, quenching the reagent.[1]
Isomer Resolution Check: Ensure the GC method separates O,O-Diethyl methylphosphonate (Retention Index ~1080) from O,S-Diethyl methylphosphonothioate (Retention Index ~1139).
References
Analysis of Organophosphorus-Based Nerve Agent Degradation Products by GC-MS. MDPI. Available at: [Link] (Context: General derivatization strategies for phosphonic acids).[1]
Detoxification of O,S-diethyl methyl phosphonothiolate (OSDEMP), a simulant of VX. NISCAIR. Available at: [Link] (Context: Specific study on OSDEMP degradation and methylation).[1]
O,S-Diethyl methylphosphonothioate Properties. NIST Chemistry WebBook. Available at: [Link] (Context: Retention indices and direct analysis data).[1]
Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament.University of Helsinki / OPCW. (Context: Standard MTBSTFA protocols).
⚠ DANGER: HIGHLY TOXIC (LD50 ~6 mg/kg)O,S-Diethyl methylphosphonothioate (DEMPT) is a potent cholinesterase inhibitor and a structural simulant for V-series nerve agents.[1] It is a Chemical Weapons Convention (CWC) Schedule 2 compound.
[1] * Engineering Controls: All operations must be performed in a certified chemical fume hood with active exhaust scrubbing.
PPE: Butyl rubber gloves, full-face respirator (or chemically isolated mask), and Tyvek suit are mandatory.
[1] * Neutralization: Keep a 10% NaOH/hypochlorite solution nearby for immediate decontamination of spills.
SPECIFICATIONS & CRITICAL PARAMETERS
Before initiating distillation, verify your system capabilities against the physicochemical properties of the target compound.[1]
Parameter
Value
Technical Note
CAS Number
2511-10-6
Verify identity against O,O-isomer (CAS 6996-81-2).
Boiling Point
95–97°C @ 10 mmHg
Target pot temperature should not exceed 120°C to prevent C-S bond cleavage.
Hydrolyzes slowly in water; rapidly in alkaline media.
Appearance
Colorless Liquid
Yellowing indicates sulfur extrusion or oxidation.
MODULE A: PRE-DISTILLATION & SETUP (FAQs)
Q: What vacuum depth is required, and why is it non-negotiable?
A: You must achieve a vacuum of < 10 mmHg (13 mbar) , ideally < 1 mmHg .[1]
The Causality: O,S-DEMPT has a high atmospheric boiling point (>200°C).[1] At these temperatures, the P–S bond becomes labile.[1] If you distill at weak vacuum (e.g., 50 mmHg), the required pot temperature will exceed the decomposition threshold (~130°C) .[1]
Result of Failure: Thermal elimination of ethyl mercaptan (stench) and formation of pyrophoric polymeric phosphorus species.[1]
Q: My crude mixture is acidic. Can I distill directly?
A:No.
The Mechanism: Acidic byproducts (often from HCl or methylphosphonic acid impurities) catalyze the reverse rearrangement or hydrolysis during heating.[1]
Q: How do I prevent "bumping" with this viscous residue?
A: Organophosphorus residues often retain micro-bubbles of solvent or alkyl halides.
Solution: Do not rely solely on magnetic stirring. Use a gas capillary bleed (nitrogen) or a vigorous mechanical stirrer.[1] The nitrogen bleed aids in vapor transport and prevents superheating.[1]
MODULE B: OPERATIONAL PROTOCOLS & TROUBLESHOOTING
Workflow Logic: The Purification Pathway
The following diagram outlines the critical decision points during the purification process.
Figure 1: Purification workflow emphasizing the removal of acidic precursors prior to thermal stress.
Troubleshooting the Distillation (Q&A)
Q: The distillate is turning yellow. What is happening?
Diagnosis: Sulfur extrusion or oxidation.
Cause: Pot temperature is too high (>130°C) or air has leaked into the system.[1]
Check vacuum seals.[1] Oxygen at high temperatures accelerates P–S bond degradation.[1]
If using a manifold, ensure the nitrogen backfill is dry and oxygen-free.[1]
Q: I see two boiling plateaus. Which one is my product?
Analysis:
Plateau 1 (~75–79°C @ 10-13 mmHg): This is likely the O,O-diethyl methylphosphonothioate isomer (P=S form).[1] It boils lower than the O,S-isomer due to lower polarity.[1]
Plateau 2 (~95–97°C @ 10 mmHg): This is your target O,S-diethyl methylphosphonothioate (P=O form).[1]
Action: Discard Plateau 1 as fore-run. Collect Plateau 2.
Q: The vacuum pressure is fluctuating wildly.
Diagnosis: Outgassing of trapped solvents (DCM/Ethanol) or decomposition.[1]
Fix: Stop heating. Allow the system to reach full vacuum at room temperature ("degassing") for 30 minutes before re-applying heat.
MODULE C: POST-DISTILLATION QC & STORAGE
Q: How do I rapidly confirm the structure without full NMR?
A:Refractive Index (RI) is the fastest in-process check.[1]
Singh, S. I., & Prabha, S. (2013).[1][4] Detoxification of O,S-diethyl methyl phosphonothiolate (OSDEMP), a simulant of VX. ResearchGate. Retrieved from
Thermo Scientific Chemicals. (2024).[1][3] O,S-Diethyl methylphosphonothioate Specifications. Retrieved from [1]
Stability and storage conditions for O,S-Diethyl methylphosphonothioate
Welcome to the technical support center for O,S-Diethyl methylphosphonothioate (CAS: 2511-10-6). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical inform...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for O,S-Diethyl methylphosphonothioate (CAS: 2511-10-6). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. As a structural analog and simulant for organophosphorus nerve agents, particularly VX, understanding its handling and stability is critical for experimental success and safety.[1][2][3]
I. Introduction to O,S-Diethyl methylphosphonothioate
O,S-Diethyl methylphosphonothioate is an organophosphorus compound containing a phosphonate core with both oxygen and sulfur heteroatoms. It is primarily utilized in research as a less toxic simulant for highly toxic nerve agents like VX to study their degradation, decontamination, and biological interactions.[1][2] Its structural similarity to these agents means it exhibits comparable, albeit slower, reactivity and degradation pathways.[3] A thorough understanding of its stability is paramount for accurate experimental design and interpretation of results.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and storage of O,S-Diethyl methylphosphonothioate.
Q1: What are the recommended long-term storage conditions for neat O,S-Diethyl methylphosphonothioate?
For long-term stability, neat O,S-Diethyl methylphosphonothioate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator under an inert atmosphere.[4] The compound is listed as moisture-sensitive, and exposure to atmospheric moisture can initiate hydrolysis.[5] To prevent unauthorized access, it is recommended to store it in a locked cabinet.
Q2: How stable is O,S-Diethyl methylphosphonothioate in aqueous solutions?
O,S-Diethyl methylphosphonothioate is susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is significantly influenced by pH.
Acidic Conditions: While specific kinetic data is limited, organophosphonothioates are generally more stable in acidic to neutral pH compared to basic conditions.
Neutral Conditions: Hydrolysis occurs, but at a slower rate than in basic conditions.
Basic Conditions: The rate of hydrolysis increases significantly with pH. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the phosphorus center and leading to cleavage of the P-S or P-O bonds.[2]
Q3: What are the primary degradation products of O,S-Diethyl methylphosphonothioate?
The primary degradation pathway for O,S-Diethyl methylphosphonothioate is hydrolysis, which can proceed via cleavage of the P-S or P-O bond. Based on studies of this compound and the closely related nerve agent VX, the main degradation products are:
Ethyl methylphosphonic acid (EMPA): Formed from the cleavage of the P-S bond.[1][6] This is generally considered the major hydrolysis product.
O-Ethyl methylphosphonothioic acid: Arises from the cleavage of the P-O (ethoxy) bond.[2]
Ethanethiol: Released upon P-S bond cleavage.
Ethanol: Released upon P-O bond cleavage.
Under certain oxidative conditions, further degradation to simpler phosphate and sulfate ions can occur.[2]
Q4: Should I be concerned about the photostability of O,S-Diethyl methylphosphonothioate?
Q5: What solvents are recommended for preparing stock solutions?
For preparing stock solutions, anhydrous aprotic organic solvents are recommended to minimize hydrolysis. Suitable solvents include:
Acetonitrile
Dichloromethane (DCM)
Tert-butyl methyl ether (MTBE)
It is crucial to use high-purity, dry solvents. Even trace amounts of water can lead to degradation over time. The stability of related compounds in DCM has been noted to be a concern for long-term storage of low concentration standards, suggesting that fresh preparation is always the best practice.[9]
III. Troubleshooting Guide
This section provides guidance on common experimental issues that may be related to the stability of O,S-Diethyl methylphosphonothioate.
Observed Problem
Potential Cause
Troubleshooting Steps & Explanation
Inconsistent experimental results over time with the same stock solution.
Degradation of O,S-Diethyl methylphosphonothioate in solution.
1. Prepare fresh stock solutions: Due to its susceptibility to hydrolysis, especially in the presence of trace moisture, it is best to prepare fresh solutions for each experiment. 2. Use anhydrous solvents: Ensure that the solvent used for the stock solution is of high purity and anhydrous. Consider using solvents from a freshly opened bottle or dried over molecular sieves. 3. Store solutions properly: If a stock solution must be stored, even for a short period, store it at -20°C or below under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed vial.
Lower than expected concentration of the active compound.
Hydrolysis during experimental setup in aqueous buffers.
1. Check the pH of your buffer: Hydrolysis is significantly faster at higher pH. If your experiment allows, consider using a buffer closer to neutral pH. 2. Minimize incubation time in aqueous solutions: Add the O,S-Diethyl methylphosphonothioate solution to the aqueous medium as the last step before analysis or measurement. 3. Maintain a cool temperature: If experimentally feasible, conduct your experiment at a lower temperature to slow down the rate of hydrolysis.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, GC-MS).
Formation of degradation products.
1. Identify potential degradation products: Based on the known degradation pathways, the unexpected peaks could correspond to Ethyl methylphosphonic acid (EMPA) or O-Ethyl methylphosphonothioic acid. 2. Analyze a freshly prepared sample: Run a chromatogram of a freshly prepared solution to use as a baseline. 3. Perform a forced degradation study: Intentionally degrade a sample (e.g., by adding a small amount of base) to identify the retention times/mass spectra of the degradation products, confirming their presence in your experimental samples.
IV. Stability Data Summary
Direct quantitative stability data for O,S-Diethyl methylphosphonothioate is scarce in the literature. The following table provides a summary based on general principles for phosphonothioates and data from closely related compounds like VX. This information should be used as a guideline, and stability under specific experimental conditions should be verified.
Condition
Stability
Primary Degradation Pathway
Key Considerations
Storage (Neat)
Stable when stored cool, dry, and protected from moisture.
Hydrolysis (if exposed to moisture)
Use an inert atmosphere for long-term storage.
Aqueous Solution (pH < 6)
Moderately Stable
Slow Hydrolysis
Slower degradation compared to neutral or basic pH.
Aqueous Solution (pH 7)
Limited Stability
Hydrolysis
Rate is dependent on temperature and buffer components.
Aqueous Solution (pH > 8)
Unstable
Rapid Hydrolysis
Degradation rate increases significantly with increasing pH.[2]
Organic Solvents (Aprotic, Anhydrous)
Good Stability
Minimal
Ensure the solvent is truly anhydrous.
Exposure to Light
Potentially Unstable
Photolysis
Recommended to protect from light, especially in solution.[7][8]
Protocol 1: Preparation and Storage of a Stock Solution
This protocol outlines the recommended procedure for preparing a stock solution of O,S-Diethyl methylphosphonothioate to maximize its stability.
Materials:
O,S-Diethyl methylphosphonothioate
Anhydrous acetonitrile (or other suitable aprotic solvent)
Inert gas (Argon or Nitrogen)
Glass vials with PTFE-lined caps
Calibrated analytical balance
Microsyringes
Procedure:
Allow the container of neat O,S-Diethyl methylphosphonothioate to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
Work in a chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
Weigh the desired amount of O,S-Diethyl methylphosphonothioate into a clean, dry vial.
Add the required volume of anhydrous acetonitrile to achieve the target concentration.
Cap the vial tightly and vortex briefly to ensure complete dissolution.
Purge the headspace of the vial with an inert gas for 15-30 seconds.
Seal the vial tightly. For extra protection, wrap the cap with parafilm.
Storage: For short-term storage (a few days), store at 2-8°C. For longer-term storage, store at -20°C or below.
Best Practice: Ideally, prepare only the amount of solution needed for a single day's experiments.
VI. Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways of O,S-Diethyl methylphosphonothioate.
Caption: Primary hydrolytic degradation pathways of O,S-Diethyl methylphosphonothioate.
VII. References
Echemi. (n.d.). O,S-Diethyl P-methylphosphonothioate Safety Data Sheets. Retrieved from
Li, Y., et al. (2024). Recent Development of Nanoparticle Platforms for Organophosphate Nerve Agent Detoxification. eScholarship. Retrieved from
Stawinski, J., & Sobkowski, M. (1990). HYDROLYTIC STABILITY OF NUCLEOSIDE H·PHOSPHONATE AND H·PHOSPHONOTHIOATE DlESTERS. Nucleosides and Nucleotides, 9(1), 79-82.
Yang, Y., et al. (2015). Degradation Kinetics of VX. ResearchGate. Retrieved from
Yang, Y., et al. (1997). Peroxyhydrolysis of nerve agent VX and model compounds and related nucleophilic reactions. Journal of the Chemical Society, Perkin Transactions 2, (4), 607-614.
Li, Y., et al. (2024). Recent Development of Nanoparticle Platforms for Organophosphate Nerve Agent Detoxification. PubMed Central. Retrieved from
Li, Y., et al. (2024). Recent Development of Nanoparticle Platforms for Organophosphate Nerve Agent Detoxification. Langmuir. Retrieved from
Munro, N. B., et al. (1999). The Sources, Fate, and Toxicity of Chemical Warfare Agent Degradation Products. Semantic Scholar. Retrieved from
Al-Ghamdi, H. (2014). Improved Logistics for Chemical and Biologics Decontamination for First Responders. Defense Technical Information Center.
U.S. Environmental Protection Agency. (2014). Preservation Study for Ultra-Dilute VX Standards. Retrieved from
Rochlin, E., et al. (2012). Role of the P-F bond in fluoride-promoted aqueous VX hydrolysis: an experimental and theoretical study. PubMed. Retrieved from
CymitQuimica. (n.d.). CAS 2511-10-6: O,S-Diethyl P-methylphosphonothioate. Retrieved from
M-S, K., et al. (2023). Photocatalytic Decomposition of O-ethyl S-[2-diisopropylaminoethyl] methylphosphonothioate, VX, Molecule on Titanium Dioxide in. ResearchGate. Retrieved from
Unknown author. (n.d.). Cas 73207-98-4,diisopropylaminoethyl methyl thiolophosphonate.
Wikipedia. (2024). VX (nerve agent). Retrieved from
M-S, K., et al. (2023). Photocatalytic Decomposition of O-ethyl S-[2-diisopropylaminoethyl] methylphosphonothioate, VX, Molecule on Titanium Dioxide in Ambient Condition using ATR-FTIR Spectroscopy. ResearchGate. Retrieved from
Technical Support Center: Optimizing GC-MS Parameters for O,S-Diethyl Methylphosphonothioate (EDMPT) Analysis
Welcome to the technical support center for the analysis of O,S-Diethyl methylphosphonothioate (EDMPT) using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of O,S-Diethyl methylphosphonothioate (EDMPT) using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance for common challenges encountered during the analysis of this organophosphorus compound.
Introduction to EDMPT Analysis by GC-MS
O,S-Diethyl methylphosphonothioate (EDMPT) is an organophosphorus compound of significant interest in various fields, including environmental monitoring and defense-related research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of EDMPT due to its volatility and the specific fragmentation patterns generated upon electron ionization.[1]
This guide will walk you through the essential aspects of method development, from sample preparation to data interpretation, and provide solutions to common problems you may encounter.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the GC-MS analysis of EDMPT.
Q1: What is the optimal GC column for EDMPT analysis?
A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is generally recommended for the analysis of organophosphorus compounds like EDMPT.[2] These columns provide excellent resolution and peak shape for a wide range of analytes.
Q2: What are the recommended initial GC-MS parameters for EDMPT?
For initial method development, you can start with the parameters outlined in the table below. These are based on established methods for similar organophosphorus compounds and the known physicochemical properties of EDMPT.
Parameter
Recommended Setting
Rationale
GC Inlet
Injection Mode
Splitless
To maximize the transfer of analyte to the column for trace-level analysis.[2]
Inlet Temperature
250 °C
High enough to ensure complete vaporization of EDMPT without causing thermal degradation.
Injection Volume
1 µL
A standard volume for splitless injections to avoid overloading the column.[3]
Oven Program
Initial Temperature
70 °C, hold for 2 min
To allow for solvent focusing and improved peak shape.
Ramp Rate
10 °C/min to 280 °C
A moderate ramp rate to ensure good separation from potential matrix components.
Final Hold
Hold at 280 °C for 5 min
To ensure elution of any less volatile compounds and to clean the column.
Mass Spectrometer
Ionization Mode
Electron Ionization (EI)
Standard ionization technique for generating reproducible fragmentation patterns.
Ion Source Temp.
230 °C
A typical source temperature to maintain analyte integrity.
Transfer Line Temp.
280 °C
To prevent condensation of the analyte between the GC and MS.
Scan Range
50-350 m/z
To capture the molecular ion and key fragment ions of EDMPT.
Q3: What is the expected mass spectrum of EDMPT?
The electron ionization mass spectrum of EDMPT will exhibit a characteristic fragmentation pattern. The molecular ion (M+) is expected at m/z 168. Key fragment ions can be predicted based on the structure and are crucial for identification. You can refer to the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center for the reference spectrum of O,S-Diethyl methylphosphonothioate.
Q4: How can I confirm the identity of EDMPT in my samples?
Confirmation of EDMPT should be based on two key criteria:
Retention Time Match: The retention time of the peak in your sample should match that of a certified reference standard analyzed under the same conditions.
Mass Spectrum Match: The mass spectrum of the sample peak should match the reference spectrum, including the presence and relative abundance of key fragment ions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
Asymmetrical peaks, with the tail or front extending from the main peak.
Difficulty in accurately integrating the peak area.
Possible Causes and Solutions:
Active Sites in the GC System: Organophosphorus compounds can interact with active sites (e.g., silanol groups) in the inlet liner, column, or detector, leading to peak tailing.[4]
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly condition your column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column or replace it.
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volumes and cause peak distortion.[5]
Solution: Ensure the column is cut cleanly and installed at the correct depth in both the inlet and detector as per the instrument manual.
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the chromatography.[6]
Solution: Improve your sample cleanup procedure to remove interfering matrix components. See the Sample Preparation Protocols section for guidance.
Solvent-Phase Mismatch: Injecting a polar sample solvent onto a non-polar column can cause peak distortion.[5]
Solution: If possible, dissolve your sample in a non-polar solvent like hexane or dichloromethane.
Problem 2: Low Sensitivity or No Peak Detected
Symptoms:
The signal-to-noise ratio for the EDMPT peak is low.
The EDMPT peak is not observed, even in spiked samples.
Possible Causes and Solutions:
Analyte Degradation: EDMPT may degrade in the GC inlet if the temperature is too high.
Solution: Try lowering the inlet temperature in 20 °C increments to find the optimal balance between volatilization and stability.
Poor Sample Extraction or Cleanup: The analyte may be lost during the sample preparation process.
Solution: Review and optimize your extraction and cleanup protocol. Ensure the pH of your sample is appropriate for the chosen extraction method.
MS Tuning Issues: An improperly tuned mass spectrometer will result in poor sensitivity.
Solution: Perform a standard autotune of your mass spectrometer to ensure optimal performance across the desired mass range.
Matrix-Induced Signal Suppression: Co-eluting matrix components can suppress the ionization of EDMPT in the MS source.[7][8][9]
Solution: Enhance sample cleanup to remove these interferences. Using a matrix-matched calibration curve can also help to compensate for this effect.
Problem 3: Inconsistent Retention Times
Symptoms:
The retention time of the EDMPT peak shifts between injections.
Possible Causes and Solutions:
Leaks in the GC System: Leaks in the carrier gas flow path will cause pressure and flow fluctuations, leading to retention time instability.
Solution: Perform a leak check of your GC system, paying close attention to the septum, ferrules, and column connections.
Column Bleed: As a column ages, the stationary phase can degrade and bleed, which can affect retention times.
Solution: Condition the column as recommended by the manufacturer. If the bleed remains high, the column may need to be replaced.
Changes in Oven Temperature Profile: Inconsistent oven temperature control will directly impact retention times.
Solution: Ensure your GC oven is properly calibrated and that the temperature program is consistent for all runs.
Experimental Protocols
Sample Preparation Protocol for Water Samples (Solid-Phase Extraction - SPE)
This protocol is a general guideline for the extraction of EDMPT from water samples and should be optimized for your specific matrix.
Materials:
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a polymeric sorbent).
Methanol (HPLC grade).
Deionized water.
Dichloromethane or Ethyl Acetate (GC grade).
Nitrogen evaporator.
Autosampler vials with inserts.
Procedure:
Condition the SPE Cartridge: Pass 5 mL of methanol through the cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
Load the Sample: Pass 100-500 mL of the water sample through the conditioned cartridge at a slow, steady flow rate (approximately 5-10 mL/min).
Wash the Cartridge: Wash the cartridge with 5 mL of deionized water to remove any salts or polar interferences.
Dry the Cartridge: Dry the cartridge by passing a stream of nitrogen or air through it for 10-15 minutes.
Elute the Analyte: Elute the EDMPT from the cartridge with 5-10 mL of dichloromethane or ethyl acetate into a clean collection tube.
Concentrate the Eluate: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
Transfer to Vial: Transfer the concentrated extract to a 2 mL autosampler vial with an insert for GC-MS analysis.
Sample Preparation Protocol for Soil Samples
This protocol provides a general procedure for extracting EDMPT from soil.
Materials:
Acetonitrile (HPLC grade).
Anhydrous sodium sulfate.
Centrifuge and centrifuge tubes.
Shaker or vortex mixer.
Nitrogen evaporator.
Autosampler vials with inserts.
Procedure:
Sample Weighing: Weigh 10 g of the soil sample into a 50 mL centrifuge tube.[10]
Extraction: Add 20 mL of acetonitrile to the tube. Shake vigorously for 1 hour.[10]
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.[10]
Collection of Supernatant: Carefully transfer the supernatant to a clean tube.
Drying: Add a small amount of anhydrous sodium sulfate to the supernatant to remove any residual water.
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
Transfer to Vial: Transfer the final extract to an autosampler vial for GC-MS analysis.
Visualizations
GC-MS Analytical Workflow for EDMPT
Caption: A generalized workflow for the analysis of EDMPT from sample collection to final reporting.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree to diagnose the cause of peak tailing in your chromatogram.
References
Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
Agilent Technologies. (n.d.). Analysis of pesticides and other contaminants in soil samples using GC/Q-TOF. Retrieved from [Link]
Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. Retrieved from [Link]
Alves, S. P., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(8), 1435-1453. [Link]
D'Auria, M., & Racioppi, R. (2019). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 24(15), 2786. [Link]
Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
Kicman, A. T., et al. (2012). Development of a GC-MS method for the determination and pharmacokinetics of trans-π-oxocamphor after intravenous administration of Vitacamphorae injection in rat. Analytical Methods, 4(11), 3694-3699. [Link]
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]
NIST. (n.d.). O,S-Diethyl methylphosphonothioate in NIST Chemistry WebBook. Retrieved from [Link]
Phenomenex. (n.d.). GC Column Troubleshooting Guide. Retrieved from [Link]
ResearchGate. (2018). How i can prepare the soil sample for hydrocarbon analysis through GC/MS kindly share the method for sample preparation of soil ?. Retrieved from [Link]
SCIEX. (2023). What is matrix effect and how is it quantified?. Retrieved from [Link]
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
Valdivia-Garcia, M., et al. (2021). Development and Validation of a Diethyl Phosphite Content in Foscarnet Sodium USP by GC MS Technique. Journal of Pharmaceutical Research International, 33(46A), 42-50. [Link]
Zuin, V. G., & Escrig-Doménech, A. (2021). Development of a GC-MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. Talanta, 221, 121448. [Link]
How to prevent degradation of O,S-Diethyl methylphosphonothioate in solution
Welcome to the dedicated support center for O,S-Diethyl methylphosphonothioate (DEMP). This resource is designed for researchers, scientists, and professionals in drug development who utilize DEMP in their experiments.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated support center for O,S-Diethyl methylphosphonothioate (DEMP). This resource is designed for researchers, scientists, and professionals in drug development who utilize DEMP in their experiments. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the stability and integrity of DEMP in your solutions. Our goal is to provide you with the expertise and practical insights necessary to mitigate degradation and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is O,S-Diethyl methylphosphonothioate (DEMP) and what are its common applications?
A1: O,S-Diethyl methylphosphonothioate, also known as DEMP, is an organophosphorus compound. It serves as a cholinesterase inhibitor and is utilized in the synthesis of pharmaceuticals, intermediates, and other fine chemicals.[1][2] Its structural similarity to certain nerve agents also makes it a relevant compound in toxicological research and the development of decontamination strategies.
Q2: What are the primary causes of DEMP degradation in solution?
A2: The main degradation pathways for DEMP in solution are hydrolysis and oxidation. The rate of these degradation processes is significantly influenced by several factors, including the pH of the solution, temperature, exposure to light, and the presence of oxidizing agents or nucleophiles.
Q3: How does pH affect the stability of DEMP?
A3: DEMP is susceptible to hydrolysis, a reaction that is markedly accelerated under basic (high pH) conditions. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the phosphorus center and leading to the cleavage of the P-S or P-O bonds.[3] Acidic to neutral pH conditions are generally more favorable for maintaining the stability of DEMP in aqueous solutions.
Q4: Can I store DEMP solutions at room temperature?
A4: For long-term storage, it is strongly recommended to store DEMP, both as a neat compound and in solution, in a cool, dark, and dry place. Elevated temperatures can increase the rate of hydrolytic and oxidative degradation. As a general guideline for organophosphorus pesticides, storage at 4°C is advisable.
Q5: Is DEMP sensitive to light?
A5: Yes, organophosphorus compounds can be susceptible to photodegradation.[4] To prevent light-induced degradation, it is best practice to store DEMP solutions in amber vials or otherwise protected from direct light exposure.
Troubleshooting Guide: Degradation of DEMP in Solution
This guide will help you identify and resolve common issues related to the degradation of O,S-Diethyl methylphosphonothioate in your experimental solutions.
Issue 1: Rapid Loss of DEMP Concentration in Aqueous Buffers
Symptoms:
Consistently low recovery of DEMP in quantitative analysis (e.g., GC-MS, HPLC).
Appearance of unexpected peaks in your chromatogram or spectrum, corresponding to degradation products.
A noticeable shift in the pH of the solution over time.
Root Cause Analysis and Solutions:
Potential Cause
Explanation
Recommended Action
High pH of Buffer
DEMP undergoes base-catalyzed hydrolysis. Buffers with a pH greater than 7 will significantly accelerate the degradation process. The hydrolysis rate can increase by a factor of 10 for each unit increase in pH.[5]
Use a buffer system with a pH in the acidic to neutral range (pH 4-7). Acetate or phosphate buffers at these pH ranges are generally suitable. Always verify the pH of your final solution.
Elevated Temperature
Chemical reaction rates, including hydrolysis and oxidation, increase with temperature. Storing solutions at ambient or elevated temperatures will hasten DEMP degradation.
Prepare and store DEMP solutions at low temperatures (e.g., 4°C). For experiments conducted at higher temperatures, prepare the DEMP solution immediately before use.
Presence of Nucleophiles
Certain buffer components or additives can act as nucleophiles, attacking the phosphorus center of DEMP and leading to its degradation.
Avoid buffers containing strong nucleophiles. If unsure, conduct a small-scale stability test of DEMP in your chosen buffer system before proceeding with large-scale experiments.
Issue 2: Inconsistent Results and Appearance of Unknown Byproducts
Symptoms:
Poor reproducibility between experiments.
Presence of multiple unknown peaks in analytical data that are not consistent with expected degradation products.
Discoloration of the solution.
Root Cause Analysis and Solutions:
Potential Cause
Explanation
Recommended Action
Oxidation
The sulfur atom in DEMP is susceptible to oxidation, which can be initiated by dissolved oxygen in the solvent, exposure to air, or the presence of oxidizing contaminants.
Use deoxygenated solvents for preparing your solutions. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon. Minimize the headspace in your storage vials to reduce the amount of trapped oxygen.[6][7][8][9]
Photodegradation
Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, leading to a complex mixture of byproducts.[4]
Always store DEMP stock solutions and experimental samples in amber glass vials or wrap clear vials in aluminum foil to protect them from light.
Solvent Impurities
Peroxides in aged ethers (like THF or diethyl ether) or other reactive impurities in the solvent can react with DEMP.
Use high-purity, freshly opened solvents. If using solvents prone to peroxide formation, test for their presence before use.
Experimental Protocols
Protocol 1: Preparation and Storage of DEMP Stock Solutions
This protocol outlines the best practices for preparing and storing DEMP stock solutions to maximize their shelf life.
Materials:
O,S-Diethyl methylphosphonothioate (DEMP), high purity
Anhydrous solvent of choice (e.g., acetonitrile, ethanol, or a suitable buffer)
Inert gas (Nitrogen or Argon)
Amber glass vials with PTFE-lined caps
Syringes and needles
Procedure:
Solvent Preparation: If using an aqueous buffer, ensure it is prepared with high-purity water and the pH is adjusted to the desired acidic or neutral range. For organic solvents, use anhydrous grade. Deoxygenate the solvent by bubbling a gentle stream of inert gas through it for 15-30 minutes.
Weighing DEMP: Accurately weigh the required amount of DEMP in a clean, dry container.
Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the DEMP to achieve the desired concentration.
Aliquoting and Storage: Immediately aliquot the stock solution into amber glass vials. Minimize the headspace in each vial. Purge the headspace with inert gas before tightly sealing the cap.
Labeling and Storage: Clearly label each vial with the compound name, concentration, solvent, preparation date, and your initials. Store the vials at 4°C in the dark.
Protocol 2: Monitoring DEMP Stability by GC-MS
This protocol provides a general workflow for monitoring the stability of DEMP in a solution over time.
Workflow Diagram:
Caption: Workflow for a DEMP stability study using GC-MS.
Detailed Steps:
Sample Preparation: Prepare a solution of DEMP at a known concentration in the solvent or buffer system you wish to investigate, following Protocol 1.
Time Points: Aliquot the solution into separate vials for each time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month). This avoids repeated sampling from a single stock.
Storage: Store the vials under the desired experimental conditions (e.g., specific temperature and light exposure).
Analysis at Time=0: Immediately after preparation, analyze the t=0 sample.
Extraction: Depending on the matrix, a liquid-liquid or solid-phase extraction may be necessary to isolate DEMP and its degradation products.
Derivatization: The primary degradation products, such as ethyl methylphosphonic acid (EMPA), are polar and may require derivatization (e.g., silylation) to improve their volatility and chromatographic behavior for GC-MS analysis.
GC-MS Analysis: Inject the prepared sample into a GC-MS system. Use a suitable column (e.g., HP-5MS) and temperature program to separate DEMP from its degradation products.[10] Monitor for the parent ion of DEMP and the characteristic ions of its expected degradation products.
Subsequent Time Points: At each subsequent time point, retrieve a vial and analyze it using the same procedure as the t=0 sample.
Data Analysis: Quantify the peak area of DEMP at each time point. Plot the concentration of DEMP as a function of time to determine the degradation kinetics.
Understanding DEMP Degradation Pathways
Knowledge of the degradation pathways is crucial for identifying byproducts and understanding the mechanism of instability.
Primary Degradation Pathways:
Caption: Major degradation pathways of DEMP.
Explanation of Pathways:
Hydrolysis: This is a major degradation route, especially in the presence of water and under basic conditions. The primary products are ethyl methylphosphonic acid (EMPA) and ethanethiol, resulting from the cleavage of the P-S bond. Further hydrolysis of EMPA can lead to methylphosphonic acid (MPA). Cleavage of the P-O bond is also possible but generally occurs to a lesser extent.
Oxidation: The thiophosphoryl group (P=S) in DEMP can be oxidized to a phosphoryl group (P=O), converting DEMP into its oxon analog, O,S-Diethyl methylphosphonate. This can occur in the presence of dissolved oxygen or other oxidizing agents.
By understanding these degradation pathways and implementing the recommended handling, storage, and analysis protocols, you can significantly improve the stability of O,S-Diethyl methylphosphonothioate in your solutions, leading to more accurate and reproducible experimental results.
References
Ketelaar, J. A. A., & Gersmann, H. R. (1950). Chemical studies on insecticides II: The hydrolysis of OO′-diethyl- and -dimethyl-O″-p-nitrophenyl thiophosphonate (parathion and dimethylparathion (E 605)). Recueil des Travaux Chimiques des Pays-Bas, 69(9‐10), 973-981.
Wellington, S. L., & Richardson, J. G. (1994). Effect of pH on hydrolysis rate of methyl formate. Presented at the SPE/DOE Ninth Symposium on Improved Oil Recovery held in Tulsa, Oklahoma, U.S.A., April 17-20, 1994.
Butin, V. V., & Laikov, D. N. (2024). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments.
Tornes, J. A., & Johnsen, H. (1990). Degradation of S‐2‐Di‐isopropylaminoethyl O‐ethyl methylphosphonothioate in soil: Phosphorus‐containing products. Acta Chemica Scandinavica, 44, 644-647.
Lighthouse Instruments. (n.d.). Quality Stability Testing: Oxygen Monitoring During Shelf Life. Retrieved from [Link]
Valdez, C. A., & Leif, R. N. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4648.
Anderson, D. R., & Gilles, M. K. (2018). Temperature-Dependent Rate Constants for the Gas-Phase Reactions of OH Radicals with 1,3,5-Trimethylbenzene, Triethyl Phosphate, and a Series of Alkylphosphonates. The Journal of Physical Chemistry A, 122(30), 6245-6254.
Nishikiori, H., & Fujishima, A. (2023). Photocatalytic Decomposition of O-ethyl S-[2-diisopropylaminoethyl] methylphosphonothioate, VX, Molecule on Titanium Dioxide in Ambient Condition using ATR-FTIR Spectroscopy. Chemistry Letters, 52(1), 20-23.
Lizarbe, M. A., & Barrero, A. F. (2023). Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts. Analytical Chemistry, 95(10), 4467-4476.
D'Agostino, P. A., & Provost, L. R. (1992). Analysis of Chemical Neutralization Products of Phosphonothiolates by Gas Chromatography Mass Spectrometry.
Lewis, R. E., Neverov, A. A., & Brown, R. S. (2005). La3+-catalyzed methanolysis of O,O-diethyl S-(p-nitrophenyl) phosphorothioate and O,O-diethyl S-phenyl phosphorothioate. Millions-fold acceleration of the destruction of V-agent simulants. Organic & Biomolecular Chemistry, 3(22), 4082-4088.
Gupta, A. K., Pardasani, D., Dubey, D. K., & Kumar, P. (2009). Detoxification of O,S-diethyl methyl phosphonothiolate (OSDEMP), a simulant of VX. Indian Journal of Chemistry - Section B, 48B(12), 1735-1739.
Yang, X., Zhang, Y., & Zhang, Q. (2025). Temperature-Dependent, Site-Specific Rate Coefficients for the Reaction of OH (OD) with Methyl Formate Isotopologues via Experimental and Theoretical Studies. The Journal of Physical Chemistry A.
Wikipedia. (n.d.). VX (nerve agent). Retrieved from [Link]
Scribd. (n.d.). Determination of Trimethyl Phosphorothioate (TMPT) in Omethoate 290 SL Using GC-MS. Retrieved from [Link]
Kóti, J., & Kupai, J. (2013). Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages. Analytical Methods, 5(15), 4005-4009.
Li, J., Wang, Y., Zhang, Y., & Wang, Q. (2024). Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. Polymers, 16(18), 2450.
Keglevich, G., & Kovács, T. (2021).
Yoshifuji, M., Toyota, K., & Abe, M. (2001). Preparation and 31 P NMR study of some low-coordinated organophosphorus compounds bearing the 2,4-Di-t-butyl-6-isopropylphenyl group. Tohoku University.
Edling, C., Ekberg, K., & Ahlborg, G. (1990). Long-term follow up of workers exposed to solvents. British Journal of Industrial Medicine, 47(11), 759-764.
Zhang, Y., Wang, Y., & Wang, Q. (2025).
Coriolis Pharma. (n.d.). Headspace Oxygen Analysis. Retrieved from [Link]
Fochi, I., Ciceri, E., & Huebschmann, H. J. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis. Thermo Fisher Scientific.
protocols.io. (2022).
U.S. Environmental Protection Agency. (1982).
Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
Promega Corporation. (n.d.). Buffers for Biochemical Reactions.
Gonzalez-Miret, A., & Heredia, F. (2025). Effect of initial headspace oxygen level on growth and volatile metabolite production by the specific spoilage microorganisms of fresh-cut pineapple. Food Microbiology.
Kaczmarek, H., & Ołdak, D. (2023). Study on thermal stability and degradation kinetics of bio-based low-density polyethylene. Polimery, 68(1), 1-8.
Psomiadou, E., & Tsimidou, M. (2025). Effect of packaging material headspace, oxygen and light transmission, temperature and storage time on quality characteristics of extra virgin olive oil. Food Chemistry.
Technical Support Center: O,S-Diethyl Methylphosphonothioate (OSDEMP) Stability Guide
The following technical guide details the stabilization and sample preparation of O,S-Diethyl methylphosphonothioate (OSDEMP) . Current Status: Operational Topic: Minimizing Hydrolytic Degradation during Sample Preparati...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stabilization and sample preparation of O,S-Diethyl methylphosphonothioate (OSDEMP) .
Current Status: Operational
Topic: Minimizing Hydrolytic Degradation during Sample Preparation
Audience: Analytical Chemists, Toxicologists, Drug Development Researchers[1]
Executive Summary: The Stability Challenge
O,S-Diethyl methylphosphonothioate (OSDEMP) (CAS: 2511-10-6) acts as a structural simulant for V-series nerve agents (like VX) and is a degradation product of specific organophosphorus pesticides.[1] Its analytical quantification is frequently compromised by the lability of the phosphorus-sulfur (P-S) bond .[1]
Unlike standard organophosphates, the P-S bond in OSDEMP renders it highly susceptible to nucleophilic attack (hydrolysis) , particularly in alkaline environments.[1] Successful quantification requires a sample preparation workflow that rigidly controls pH, temperature, and solvent interactions to prevent conversion into its primary degradation product, ethyl methylphosphonic acid (EMPA) .[1]
Mechanistic Insight: Why Hydrolysis Occurs
To prevent degradation, one must understand the breakdown pathway.[1] The P-S bond is the "weak link."[1]
Figure 1: Hydrolysis Pathway of OSDEMP. The primary degradation route involves nucleophilic attack at the phosphorus center, leading to P-S bond cleavage.[1] This reaction is exponentially faster at pH > 7.[1]
Q1: I am seeing low recovery of OSDEMP and high levels of EMPA in my aqueous samples. What is happening?Diagnosis: You are likely extracting at a neutral or basic pH.[1]
The Science: The hydrolysis half-life of OSDEMP decreases drastically as pH rises.[1] At pH 8, the P-S bond cleaves rapidly.[1]
The Fix:
Acidify immediately: Adjust sample pH to 4.0 – 5.0 using 0.1 M HCl or an acetate buffer.[1] This is the "stability window" for phosphonothioates.[1]
Avoid strong acids: Do not drop pH below 2.0, as acid-catalyzed hydrolysis can also occur (though slower than alkaline).[1]
Q2: Can I use methanol as a solvent for stock solutions or extraction?Diagnosis: Risk of solvolysis (transesterification).[1]
The Science: In the presence of trace metal ions or Lewis acids, methanol can attack the P-S bond, replacing the -SEt group with -OMe (methanolysis).[1]
The Fix:
Switch Solvents: Use Acetonitrile (ACN) , Dichloromethane (DCM) , or Ethyl Acetate .[1] These are non-nucleophilic aprotic solvents that stabilize the P-S bond.[1]
Category B: Instrumental Analysis (GC-MS)
Q3: My GC peaks for OSDEMP are tailing or showing "ghost" peaks.Diagnosis: Thermal degradation in the injector port.
The Science: The P-S bond is thermally labile.[1] Hot, active sites (glass wool, metal liners) in the GC inlet catalyze the elimination of ethanethiol, converting OSDEMP to pyro-products before it reaches the column.[1]
The Fix:
Inlet Temperature: Lower the inlet temperature. Do not exceed 200°C if possible.[1]
Liner Choice: Use a deactivated, cyclo-double-gooseneck liner to minimize contact with hot metal surfaces.
Injection Technique: Switch to Pulsed Splitless (to reduce residence time) or Cool On-Column injection.[1]
CRITICAL: Removes trace water that causes hydrolysis during storage.[1]
Step-by-Step:
Aliquot 1 mL sample into a glass centrifuge tube.
Add 20 µL internal standard (e.g., deuterated OSDEMP or TEP).[1]
Immediately add 0.5 mL Acetate Buffer (pH 4.5). Vortex briefly.
Add 2 mL Dichloromethane (DCM).
Vortex vigorously for 30 seconds.
Centrifuge at 4°C to separate layers.
Transfer the lower organic layer to a clean vial containing 100 mg anhydrous
.
Transfer dried solvent to a GC vial.[1] Analyze immediately or store at -20°C.
Protocol 2: Solid Phase Extraction (SPE)
Best for: Complex matrices (Soil extracts, dirty plasma)[1]
Workflow Logic:
Figure 2: SPE Workflow. The drying step is critical to prevent water carryover into the elution solvent, which would restart hydrolysis.
Recommended Cartridge: Polymeric Hydrophilic-Lipophilic Balance (HLB) or C18.[1] Avoid strong anion exchange (SAX) cartridges as the high pH elution required will destroy OSDEMP.[1]
Storage & Handling Specifications
Variable
Recommendation
Scientific Rationale
Storage Temperature
-20°C or -80°C
Arrhenius equation: Lower T exponentially slows hydrolysis rate ().
Solvent for Standards
Acetonitrile (Anhydrous)
Prevents solvolysis; ACN is compatible with both GC and LC.[1]
Container Material
Amber Silanized Glass
Prevents adsorption to active glass sites and photodegradation.[1]
Max Hold Time
< 24 Hours (in aqueous)
Even at pH 4.5, slow hydrolysis occurs.[1] Extract immediately.
References
Reactions of O,S-Diethyl Methylphosphonothioate. (2011). Inorganic Chemistry. Investigates the metal-promoted methanolysis and hydrolysis kinetics of V-agent simulants. [1]
Hydrolysis of O,S-Diethyl Phenylphosphonothioate in Latex Dispersions. (2003). Langmuir. Details the base-catalyzed hydrolysis mechanisms and P-S bond cleavage ratios. [1]
Determination of Organophosphorus Nerve Agent Degradation Products. (2021). Journal of Analytical Toxicology. Discusses extraction conditions (acidic vs neutral) for preserving EMPA and parent compounds.
Stability of VX and its Simulants. (2008). Talanta. Provides comparative stability data for OSDEMP and related phosphonothioates in various solvents.
A Comparative Guide to the Validation of Analytical Methods for O,S-Diethyl methylphosphonothioate (DEMP)
Prepared by: Gemini, Senior Application Scientist Introduction: The Analytical Imperative for O,S-Diethyl methylphosphonothioate (DEMP) O,S-Diethyl methylphosphonothioate (DEMP) is an organophosphorus compound of signifi...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Introduction: The Analytical Imperative for O,S-Diethyl methylphosphonothioate (DEMP)
O,S-Diethyl methylphosphonothioate (DEMP) is an organophosphorus compound of significant interest in various scientific and regulatory fields. Its structural similarity to highly toxic chemical warfare agents, such as VX, makes it a crucial target for analytical monitoring in environmental samples, as well as a potential impurity or degradation product in pharmaceutical and industrial settings.[1][2][3][4] The accurate and reliable quantification of DEMP is paramount for ensuring public safety, environmental protection, and the quality of manufactured products.
This guide provides a comprehensive comparison of the primary analytical methodologies for the detection and quantification of DEMP. We will delve into the validation of these methods, offering a side-by-side analysis of their performance characteristics. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and validated methods for the analysis of DEMP.
Core Principles of Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[5] Guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide a framework for the validation of analytical methods.[6][7][8] The key parameters for validation include:
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[8]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6]
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results obtained by the method to the true value.[9]
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] This includes repeatability and intermediate precision.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparative Analysis of Analytical Methodologies for DEMP
The two primary analytical techniques for the determination of DEMP are Gas Chromatography (GC) and Liquid Chromatography (LC), typically coupled with Mass Spectrometry (MS).
Validation Parameter
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality Behind Performance
Specificity
High, especially with high-resolution mass spectrometry. Potential for co-elution with matrix components.
Very high, due to the selectivity of precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[11]
LC-MS/MS offers superior specificity in complex matrices by filtering out background noise.
Linearity
Good, typically with a correlation coefficient (r²) > 0.99 over a defined concentration range.
Excellent, with r² > 0.995 being common across a wider dynamic range.
The ionization efficiency in ESI can be more consistent over a broader concentration range compared to EI in GC-MS.
Accuracy (% Recovery)
Generally 80-120%. Can be affected by sample preparation and matrix effects.
Typically 90-110%. Less susceptible to certain matrix effects due to the specificity of MS/MS.
The targeted nature of LC-MS/MS reduces the impact of interfering substances that can affect accuracy in GC-MS.
The automated nature and milder ionization of LC-MS/MS often lead to better precision.
Limit of Detection (LOD)
Low ng/mL to pg/mL range.
High pg/mL to fg/mL range.
LC-MS/MS generally provides lower detection limits due to reduced chemical noise and higher ionization efficiency for many compounds.
Limit of Quantitation (LOQ)
Low ng/mL range.
High pg/mL range.
The enhanced sensitivity of LC-MS/MS directly translates to lower quantitation limits.
Robustness
Moderate. Sensitive to changes in inlet temperature, carrier gas flow, and column condition.
High. Less sensitive to minor variations in mobile phase composition and flow rate.
The liquid phase separation in LC is often more forgiving to small operational variations than the gas phase separation in GC.
Sample Throughput
Moderate. Runtimes can be longer, and inlet maintenance may be required more frequently.
High. Faster run times are often achievable with modern UPLC/UHPLC systems.
Shorter columns and faster gradients in LC can significantly increase sample throughput.
Experimental Protocols
Validation of a Gas Chromatography-Mass Spectrometry (GC-MS) Method for DEMP
This protocol outlines the validation of a GC-MS method for the quantification of DEMP in a non-complex matrix like a process stream or a simple environmental sample.
Workflow Diagram:
Caption: GC-MS analytical workflow for DEMP.
Methodology:
Preparation of Standards and Quality Controls (QCs):
Prepare a stock solution of DEMP in methanol.
Serially dilute the stock solution to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Prepare QC samples at low, medium, and high concentrations.
Sample Preparation:
To 1 mL of sample, add an internal standard (e.g., tri-n-butyl phosphate).
Perform a liquid-liquid extraction with 5 mL of dichloromethane.
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Conditions:
GC System: Agilent 8890 GC or equivalent.
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
Inlet: Splitless mode, 250°C.
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
Carrier Gas: Helium at 1.2 mL/min.
MS System: Agilent 5977B MSD or equivalent.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for DEMP and the internal standard.
Validation Experiments:
Specificity: Analyze blank matrix samples to check for interferences at the retention time of DEMP.
Linearity: Analyze the calibration standards in triplicate and perform a linear regression of the peak area ratio (analyte/internal standard) versus concentration.
Accuracy and Precision: Analyze six replicates of the QC samples on three different days. Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness: Introduce small, deliberate variations to method parameters (e.g., inlet temperature ±5°C, oven ramp rate ±2°C/min) and assess the impact on the results.
Validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for DEMP
This protocol is suitable for the ultra-trace quantification of DEMP in complex biological matrices such as plasma or urine.
Workflow Diagram:
Caption: LC-MS/MS bioanalytical workflow for DEMP.
Methodology:
Preparation of Standards and QCs:
Prepare standards and QCs as described for the GC-MS method, but in a surrogate matrix (e.g., charcoal-stripped plasma).
Sample Preparation:
To 100 µL of sample, add an isotopically labeled internal standard (e.g., DEMP-d10).
For Protein Precipitation: Add 300 µL of acetonitrile, vortex, and centrifuge.
For Solid Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., C18) to extract the analyte and remove interferences.
Evaporate the supernatant or SPE eluate to dryness.
Reconstitute in 100 µL of the initial mobile phase.
LC-MS/MS Instrumentation and Conditions:
LC System: Waters ACQUITY UPLC I-Class or equivalent.
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A suitable gradient to resolve DEMP from matrix components.
Flow Rate: 0.4 mL/min.
MS System: Sciex Triple Quad 6500+ or equivalent.
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Acquisition Mode: Multiple Reaction Monitoring (MRM) of at least two transitions for DEMP and one for the internal standard.
Validation Experiments:
Follow the same validation experiments as for the GC-MS method, with a particular focus on:
Matrix Effect: Evaluate the suppression or enhancement of the analyte signal by co-eluting matrix components by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution.[12][13]
Stability: Assess the stability of DEMP in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Expert Insights and Method Selection
The choice between GC-MS and LC-MS/MS for the analysis of DEMP is driven by the specific requirements of the application.
GC-MS is a robust and reliable technique that is well-suited for routine analysis in less complex matrices. Its extensive libraries of mass spectra can be invaluable for the identification of unknown compounds.[3] However, the requirement for volatility and thermal stability can be a limitation for some analytes and may necessitate derivatization.
LC-MS/MS is the method of choice for applications requiring high sensitivity, selectivity, and throughput, particularly in complex biological matrices.[11][14][15] The ability to analyze polar and non-volatile compounds without derivatization is a significant advantage. The use of isotopically labeled internal standards in LC-MS/MS can effectively compensate for matrix effects and variations in instrument response, leading to highly accurate and precise results.
Trustworthiness: Building Self-Validating Systems
To ensure the ongoing validity of the analytical results, the following elements should be incorporated into the routine use of these methods:
System Suitability Tests: Before each analytical run, a system suitability standard should be injected to verify the performance of the chromatographic and mass spectrometric systems.
Internal Standards: The use of an appropriate internal standard in every sample is crucial for correcting for variability in sample preparation and instrument response.
Quality Control Samples: The inclusion of QC samples at multiple concentration levels in each analytical batch provides a real-time assessment of the method's accuracy and precision.
Regular Calibration: The instrument should be calibrated regularly with a fresh set of calibration standards to ensure the accuracy of the quantification.
By implementing these measures, the analytical method becomes a self-validating system, providing a high degree of confidence in the generated data.
References
D'Agostino, P. A., & Chenier, C. L. (2000). Analysis of O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothiolate (VX) and its degradation products by packed capillary liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A, 896(1-2), 129–137. [Link]
ResearchGate. (n.d.). Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. Retrieved from [Link]
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Savelieva, E. I., et al. (2021). Determination of O-isobutyl-S-[(2-diethylamino)ethyl] methylphosphonothioate and the hydrolysis toxic product traces by liquid chromatography-tandem mass-spectrometry. Analitika i kontrol', 25(1), 43-52. [Link]
PubMed. (2025). Development of an analytical method involving thiol methylation for the analysis of pentachlorothiophenol in food using gas chromatography-tandem mass spectrometry. [Link]
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
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MDPI. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. [Link]
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A Comparative Analysis of Cholinesterase Inhibition by O,S-Diethyl methylphosphonothioate and Paraoxon
This guide provides an in-depth, objective comparison of the cholinesterase-inhibiting properties of two potent organophosphorus compounds: O,S-Diethyl methylphosphonothioate (DEMP) and paraoxon. Designed for researchers...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison of the cholinesterase-inhibiting properties of two potent organophosphorus compounds: O,S-Diethyl methylphosphonothioate (DEMP) and paraoxon. Designed for researchers, scientists, and professionals in drug development and toxicology, this document synthesizes experimental data and established scientific principles to elucidate the key differences in their chemical properties, inhibitory mechanisms, and toxicological profiles.
Introduction to the Inhibitors
O,S-Diethyl methylphosphonothioate (DEMP) and paraoxon are members of the organophosphate (OP) class of chemical compounds.[1] While sharing a common mode of action, their structural nuances lead to significant differences in their interaction with biological targets. Paraoxon is the active metabolite of the insecticide parathion and is a well-characterized, highly potent acetylcholinesterase (AChE) inhibitor.[2][3][4] DEMP, a thiophosphonate, is also recognized as a cholinesterase inhibitor and serves as a subject of toxicological and mechanistic studies.[5]
The primary mechanism of toxicity for both compounds is the inhibition of acetylcholinesterase, an enzyme critical for the termination of nerve impulses.[1] By inhibiting AChE, these compounds cause an accumulation of the neurotransmitter acetylcholine in synaptic clefts, leading to a state of hyperstimulation of cholinergic receptors, which can result in a severe toxicological syndrome known as a cholinergic crisis, potentially leading to respiratory failure and death.[1][6][7] This guide will dissect and compare the specifics of their inhibitory actions.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical structures and properties of DEMP and paraoxon, which are summarized in the table below. The presence of a sulfur atom in the P=S (thiono) or P-S (thiolo) bond in phosphonothioates, versus the P=O (oxon) bond in phosphates, significantly influences their electrophilicity and, consequently, their reactivity with the cholinesterase active site.
The Molecular Mechanism of Cholinesterase Inhibition
The toxicological effects of both DEMP and paraoxon are initiated by the same fundamental biochemical event: the irreversible inhibition of acetylcholinesterase (AChE) and, to a varying extent, butyrylcholinesterase (BChE). This inhibition occurs through the phosphylation of a critical serine residue within the enzyme's active site.[1][6][8]
The process can be described as follows:
Binding: The organophosphate molecule docks within the active site of the cholinesterase enzyme.
Phosphylation: The phosphorus atom of the inhibitor is subjected to a nucleophilic attack by the hydroxyl group of the serine residue in the enzyme's catalytic triad.[8][9] This results in the formation of a stable, covalent bond between the organophosphate and the enzyme.
Inactivation: The phosphylated enzyme is rendered catalytically inactive, as the serine residue is no longer available to participate in the hydrolysis of acetylcholine.[6]
Aging: Over time, the phosphylated enzyme complex can undergo a process called "aging," which involves the dealkylation of the bound organophosphate. This further strengthens the bond and makes reactivation by oxime antidotes impossible.[6]
The accumulation of acetylcholine that follows leads to the overstimulation of muscarinic and nicotinic receptors, manifesting as the clinical signs of organophosphate poisoning.[3]
Caption: Mechanism of Cholinesterase Inhibition by Organophosphates.
Comparative Analysis of Inhibitory Potency
The potency of a cholinesterase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its bimolecular inhibitory rate constant (kᵢ). A lower IC50 value indicates a higher inhibitory potency. While specific IC50 values for DEMP are less commonly reported in readily available literature compared to the extensively studied paraoxon, comparisons with structurally similar compounds and available data provide valuable insights. Paraoxon is known to be an exceptionally potent inhibitor of AChE.[2]
Studies comparing paraoxon with other organophosphates, such as chlorpyrifos-oxon, have established detailed kinetic profiles. For instance, at concentrations of 1-100 nM, the kᵢ value for paraoxon's inhibition of rat brain AChE was determined to be 0.0216 nM⁻¹h⁻¹.[8] This highlights its rapid rate of enzyme inactivation. Research on a related compound, O,S-diethyl phenylphosphonothioate (DEPP), showed IC50 values in the low micromolar range against human AChE and equine BChE, suggesting that phosphonothioates like DEMP are effective inhibitors, though their potency can be influenced by the specific alkyl and aryl groups attached to the phosphorus center.[10]
Experimental Protocol: The Ellman Assay for Cholinesterase Inhibition
The Ellman assay is the standard colorimetric method for measuring cholinesterase activity and is ubiquitously used to determine the inhibitory potential of compounds like DEMP and paraoxon.[11][12][13][14]
Principle: The assay measures the activity of cholinesterase by quantifying the production of thiocholine. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh), yielding thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the "Ellman's reagent," to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified spectrophotometrically by its absorbance at 412 nm.[11][12][15] The rate of color formation is directly proportional to the enzyme's activity.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a phosphate buffer solution (e.g., 0.1 M, pH 8.0).
Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCh).
Prepare a stock solution of the chromogen, DTNB, in the phosphate buffer.
Prepare stock solutions of the inhibitors (DEMP and paraoxon) in a suitable solvent (e.g., ethanol or DMSO) and create a series of dilutions to determine the IC50 value.
Prepare the enzyme solution (e.g., purified AChE from electric eel or human erythrocytes, or BChE from equine serum) in the buffer.
Assay Procedure (96-well plate format):
To each well, add the phosphate buffer.
Add a specific volume of the inhibitor solution (or solvent for control wells).
Add the enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
Add the DTNB solution to all wells.
Initiate the reaction by adding the ATCh substrate solution to all wells.
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
Data Analysis:
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) using the formula: % Inhibition = 100 * (V_control - V_inhibitor) / V_control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[16]
Caption: Experimental Workflow for the Ellman's Assay.
Synthesis, Handling, and Safety Precautions
Given their high toxicity, the synthesis and handling of DEMP and paraoxon require stringent safety protocols.
Synthesis: The synthesis of DEMP can be achieved via a multi-step process starting from dimethyl methylphosphonate (DMMP). Paraoxon is the active metabolite of parathion, which is synthesized industrially.[17] Purification of these compounds often involves techniques like washing with low-boiling aliphatic hydrocarbons and aqueous alkaline solutions, followed by treatment with adsorbents.[18]
Safety and Handling: Organophosphates are extremely hazardous and can be absorbed through the skin, inhalation, or ingestion.[2][19] All manipulations must be conducted in a certified chemical fume hood.
Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory. For handling concentrated solutions or solids, double gloving and additional protective clothing may be necessary.[20]
Decontamination: In case of a spill, the area should be decontaminated immediately. All contaminated clothing must be removed, and the affected skin washed thoroughly with soap and water multiple times.[20][21]
Exposure Response: Accidental exposure constitutes a medical emergency. Symptoms can include miosis (pinpoint pupils), salivation, sweating, muscle tremors, confusion, and respiratory distress.[7] Immediate medical attention is critical. Antidotes such as atropine and oxime reactivators (e.g., pralidoxime) are used to treat organophosphate poisoning.[6]
Toxicological Profile and In Vivo Effects
Paraoxon is a potent neurotoxin that triggers a cascade of excitotoxic events in vivo.[4] Acute exposure leads to a rapid onset of cholinergic signs. Dose-dependent effects in rats include piloerection, fasciculations, tremors, seizures, and ataxia, with higher doses leading to earlier onset and greater intensity of these symptoms.[22] The excitotoxicity is linked to the overstimulation of cholinergic receptors, which in turn enhances glutamate release, leading to potential neuronal damage and neurodegeneration.[4]
While detailed comparative in vivo studies for DEMP are less prevalent in the literature, its classification as a cholinesterase inhibitor implies a similar toxicological profile driven by acetylcholine accumulation.[5] The difference in potency observed in vitro would likely translate to different dose-response relationships in vivo. The specific chemical structure of each compound also affects its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial determinants of overall toxicity.
Conclusion
O,S-Diethyl methylphosphonothioate and paraoxon are potent organophosphate inhibitors of cholinesterases, acting through the covalent phosphylation of the enzyme's active site serine. Paraoxon is an exceptionally powerful inhibitor with well-documented, rapid kinetics and severe in vivo toxicological consequences. DEMP, as a phosphonothioate, also functions as an effective inhibitor. The primary structural difference—the P-S-C linkage in DEMP versus the P-O-Ar linkage in paraoxon—influences the electrophilicity of the phosphorus center and thus the kinetics of inhibition.
This guide underscores the necessity for rigorous, standardized comparative studies, such as the Ellman assay, to precisely quantify the inhibitory potency (IC50) of these and other novel compounds. A thorough understanding of their structure-activity relationships, kinetic profiles, and toxicological effects is paramount for professionals in toxicology, pharmacology, and the development of countermeasures for organophosphate exposure. The extreme toxicity of both compounds mandates the strictest adherence to safety protocols during all handling and experimental procedures.
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